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  • Product: 1,5-Naphthyridine-2-carboximidamide
  • CAS: 1179532-99-0

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 1,5-Naphthyridine-2-carboximidamide: A Privileged Scaffold in Rational Drug Design

An in-depth technical whitepaper on the structural, functional, and synthetic profiling of 1,5-naphthyridine-2-carboximidamide, tailored for researchers and drug development professionals. Executive Summary In the landsc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the structural, functional, and synthetic profiling of 1,5-naphthyridine-2-carboximidamide, tailored for researchers and drug development professionals.

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to overcoming pharmacokinetic and pharmacodynamic bottlenecks. 1,5-Naphthyridine-2-carboximidamide (CAS: 1179532-99-0) represents a highly versatile, low-molecular-weight building block that merges the robust physicochemical profile of the 1,5-naphthyridine core with the potent target-engagement capabilities of an amidine moiety [1].

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic rationale for incorporating this scaffold into drug discovery pipelines. This whitepaper details its structural advantages, target engagement modalities, and provides a self-validating synthetic protocol for its preparation from commercially available precursors.

Structural and Physicochemical Profiling

The 1,5-naphthyridine system consists of two fused pyridine rings. The introduction of the second nitrogen atom (compared to a standard quinoline scaffold) significantly alters the electronic distribution, lowers the pKa of the ring nitrogens, and reduces overall lipophilicity (cLogP) [2]. This is a critical causality in drug design: replacing a quinoline with a 1,5-naphthyridine helps navigate the "lipophilicity trap," improving aqueous solubility while maintaining the planar geometry required for aromatic stacking.

The 2-carboximidamide (amidine) group acts as a highly basic functional group (pKa ~11–12). At physiological pH (7.4), it exists predominantly in its protonated, cationic form, making it an exceptional hydrogen-bond donor and electrostatic anchor.

Table 1: Physicochemical Properties & Drug Design Implications
PropertyValueCausality / Implication in Drug Design
Molecular Formula C9H8N4Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Molecular Weight 172.19 g/mol High ligand efficiency (LE) potential; ideal for fragment-based drug discovery (FBDD).
H-Bond Donors 3Strong binding to Aspartate/Glutamate residues via bidentate salt bridges.
H-Bond Acceptors 4Multiple vectors for hinge-binding in kinase targets.
Rotatable Bonds 1High structural rigidity minimizes the entropic penalty upon target binding.
TPSA ~88 ŲOptimal for oral bioavailability, though blood-brain barrier (BBB) penetration may be restricted due to the charged amidine.

Mechanistic Rationale in Target Engagement

The carboximidamide moiety is a classic bioisostere for the guanidino group of arginine. It is frequently deployed in the design of inhibitors targeting serine proteases (e.g., thrombin, Factor Xa) and kinases. The causality behind this design choice lies in the amidine group's ability to form a bidentate salt bridge with the carboxylate side chains of aspartate or glutamate residues within the target's active site.

Simultaneously, the 1,5-naphthyridine core provides a planar, electron-deficient aromatic surface ideal for π−π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in hydrophobic pockets. The dual-nitrogen system also offers alternative hydrogen-bond acceptor vectors, which can interact with the hinge region of kinases, a strategy validated in the development of various naphthyridine-based therapeutics [3].

Pharmacophore Naphthyridine 1,5-Naphthyridine Core (Hydrophobic/Pi-Pi Stacking) Amidine 2-Carboximidamide (H-Bond Donor/Cation) Naphthyridine->Amidine Covalent Link Pocket Hydrophobic Pocket (Aromatic Residues) Naphthyridine->Pocket Pi-Pi / Hydrophobic Target Target Protein (Asp/Glu Residue) Amidine->Target Salt Bridge / H-Bonds

Caption: Bidentate salt bridge and pi-stacking interactions of the 1,5-naphthyridine-2-carboximidamide scaffold.

Synthetic Methodology & Protocol

The most robust, scalable, and atom-economical method to synthesize 1,5-naphthyridine-2-carboximidamide is via a modified Pinner reaction starting from 1,5-naphthyridine-2-carbonitrile [4].

Causality of Reagent Selection: Direct ammonolysis of heteroaryl nitriles is kinetically unfavorable due to the poor electrophilicity of the nitrile carbon. By employing a catalytic amount of sodium methoxide (NaOMe) in methanol, the nitrile is converted in situ to a methyl imidate intermediate. The imidate carbon is highly electrophilic, allowing for rapid nucleophilic attack by ammonia (generated from ammonium chloride) to yield the amidine hydrochloride salt. This two-step, one-pot procedure avoids the use of harsh lithium reagents (e.g., LiHMDS) or highly toxic hydroxylamine derivatives [5].

Synthesis SM Starting Material 1,5-Naphthyridine-2-carbonitrile Step1 Step 1: Imidate Formation NaOMe, MeOH, rt, 12h SM->Step1 Int Intermediate Methyl 1,5-naphthyridine-2-carbimidate Step1->Int Nucleophilic Addition Step2 Step 2: Amidation NH4Cl, MeOH, reflux, 4h Int->Step2 Product Final Product 1,5-Naphthyridine-2-carboximidamide HCl Step2->Product Ammonolysis & Salt Formation

Caption: Step-by-step synthetic workflow from heteroaryl nitrile to amidine hydrochloride.

Step-by-Step Self-Validating Protocol
  • Imidate Formation :

    • Charge a flame-dried round-bottom flask with 1,5-naphthyridine-2-carbonitrile (1.0 equiv) and anhydrous methanol (0.2 M).

    • Add a catalytic amount of sodium methoxide (0.1 equiv, 25 wt% in MeOH).

    • Causality: Anhydrous conditions are critical to prevent competitive hydrolysis of the nitrile to the primary amide.

    • Stir the reaction mixture at room temperature for 12 hours under an inert nitrogen atmosphere.

    • In-Process Control (IPC): Monitor by LC-MS or TLC. The imidate intermediate will appear as a new, more polar spot. Do not proceed until nitrile consumption is >95%.

  • Amidation and Salt Formation :

    • Add solid ammonium chloride (1.5 equiv) directly to the reaction mixture.

    • Heat the mixture to reflux (65 °C) for 4–6 hours.

    • Causality: Heating accelerates the ammonolysis of the imidate. The use of NH₄Cl provides a steady source of ammonia while simultaneously protonating the resulting amidine, driving the equilibrium forward and precipitating the product as a stable hydrochloride salt.

  • Isolation and Purification :

    • Cool the mixture to 0 °C. The 1,5-naphthyridine-2-carboximidamide hydrochloride will precipitate out of solution.

    • Filter the solid, wash with cold methanol and diethyl ether, and dry under high vacuum.

    • Self-Validation: The isolated yield should be >80%. Purity is confirmed via HPLC (>98%).

Analytical Validation System

To ensure scientific integrity and absolute structural confirmation, the synthesized compound must be validated using orthogonal analytical techniques:

  • ¹H NMR (DMSO-d6) : Expect broad singlets downfield (~9.0–9.5 ppm) corresponding to the amidinium protons (-NH₂, -NH₂⁺), confirming successful amidation. The naphthyridine aromatic protons will appear as distinct doublets and multiplets between 7.8 and 9.2 ppm.

  • High-Resolution Mass Spectrometry (HRMS-ESI) : The presence of the [M+H]⁺ ion at m/z 173.0822 confirms the exact mass of the C9H8N4 core.

  • Infrared Spectroscopy (IR) : The disappearance of the sharp nitrile stretching band at ~2230 cm⁻¹ and the appearance of broad N-H stretching bands at 3300–3100 cm⁻¹ alongside a strong C=N stretching band at ~1650 cm⁻¹ validate the functional group transformation.

References

  • MDPI Molecules . "Fused 1,5-Naphthyridines: Synthetic Tools and Applications". Molecules 2020, 25(15), 3530. Available at:[Link]

  • National Institutes of Health (PMC) . "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines". Molecules. 2020 Aug; 25(15): 3530. Available at:[Link]

  • Chemistry Stack Exchange . "Amidine synthesis from nitrile and dimethylamine using n-Buli as a base". Stack Exchange Network. Available at:[Link]

Exploratory

The 1,5-Naphthyridine-2-Carboximidamide Scaffold: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary & Core Rationale In the landscape of modern drug discovery and advanced materials science, the diazanaphthalene framework stands out as a privileged structural motif. Specifically, merges a rigid, elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In the landscape of modern drug discovery and advanced materials science, the diazanaphthalene framework stands out as a privileged structural motif. Specifically, merges a rigid, electron-deficient bicyclic core with a highly basic, hydrogen-bonding amidine pharmacophore[].

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic system. The strategic placement of nitrogen atoms at the 1 and 5 positions of the naphthalene ring fundamentally alters the molecule's electron density, rendering the ring system highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to traditional quinolines[2]. When functionalized at the C2 position with a carboximidamide group, the molecule gains the ability to form robust, bidentate salt bridges with target proteins, making it an exceptional candidate for [3].

Physicochemical & Structural Properties

Understanding the physicochemical properties of 1,5-naphthyridine-2-carboximidamide requires analyzing the causality behind its molecular behavior. The amidine group is the primary driver of its aqueous interactions, while the naphthyridine core dictates its lipophilic and stacking capabilities.

Quantitative Physicochemical Data

The following table summarizes the core metrics that dictate the molecule's behavior in synthetic and biological environments:

PropertyValueMechanistic Implication
CAS Registry Number 1179532-99-0Unique identifier for the specific C2-amidine functionalized isomer[].
Molecular Formula C9H8N4The high nitrogen-to-carbon ratio dictates a strong overall basicity and polarity.
Molecular Weight 172.19 g/mol The low molecular weight allows for extensive downstream functionalization while strictly adhering to Lipinski's Rule of 5.
Topological Polar Surface Area ~ 80 ŲOptimal for cellular membrane permeability while maintaining necessary aqueous solubility for formulation.
Hydrogen Bond Donors 3The −C(=NH)NH2​ group facilitates strong interactions with target protein backbone carbonyls.
Hydrogen Bond Acceptors 4Enables bidentate coordination with transition metal ions or acidic amino acid residues (Asp/Glu).
Estimated pKa (Amidine) 11.0 - 12.0Ensures the molecule is protonated at physiological pH (7.4), acting as a permanent cation in vivo to anchor into target active sites.

Synthetic Methodologies: The Pinner Pathway

The most robust and scalable method for synthesizing 1,5-naphthyridine-2-carboximidamide is via the Pinner reaction, utilizing 1,5-naphthyridine-2-carbonitrile as the starting material.

Self-Validating Experimental Protocol: Amidine Synthesis

This protocol is designed with internal checkpoints to ensure thermodynamic control and prevent side-product formation.

Step 1: Imidate Intermediate Formation

  • Preparation: Dissolve 1.0 equivalent of 1,5-naphthyridine-2-carbonitrile in anhydrous methanol ( 0.2 M concentration) under an inert argon atmosphere.

  • Activation: Cool the reaction vessel to 0°C using an ice bath. Slowly bubble dry HCl gas through the solution for 30 minutes until saturation is achieved.

  • Causality & Logic: Why anhydrous conditions? The presence of water would irreversibly hydrolyze the highly electrophilic nitrile-oxonium intermediate into an unreactive amide. The HCl protonates the nitrile nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating nucleophilic attack by the weakly nucleophilic methanol.

  • Validation Checkpoint: Monitor the reaction via FT-IR. The conversion is validated when the sharp nitrile stretch (~2230 cm⁻¹) completely disappears, replaced by the imidate C=N stretch (~1650 cm⁻¹). If the 2230 cm⁻¹ peak persists, it signals incomplete protonation, requiring further HCl saturation.

Step 2: Amidation

  • Solvent Removal: Evaporate the methanolic HCl under reduced pressure to isolate the methyl 1,5-naphthyridine-2-carbimidate hydrochloride as a solid intermediate.

  • Nucleophilic Substitution: Resuspend the intermediate in a highly concentrated solution of methanolic ammonia (7N, 10 equivalents).

  • Thermal Driving: Seal the mixture in a pressure tube and heat to 80°C for 12 hours.

  • Causality & Logic: The sealed tube is critical; it prevents the escape of volatile ammonia gas, maintaining a high concentration of the nucleophile to drive the equilibrium toward the final amidine product via the displacement of the methoxy leaving group.

SynthWorkflow A 1,5-Naphthyridine- 2-carbonitrile B Methyl 1,5-naphthyridine- 2-carbimidate (Intermediate) A->B Anhydrous MeOH Dry HCl (g), 0°C C 1,5-Naphthyridine- 2-carboximidamide (Target) B->C NH3 / MeOH Sealed Tube, 80°C

Step-by-step Pinner synthesis of 1,5-naphthyridine-2-carboximidamide from its nitrile precursor.

Pharmacological Relevance: Kinase Inhibition

Beyond its utility as a synthetic building block, the 1,5-naphthyridine-2-carboximidamide scaffold is highly prized in oncology and targeted therapeutics., which are often overexpressed in malignant tumors[3].

The amidine moiety perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP. When introduced to a kinase, the amidine group anchors the molecule to the hinge region of the kinase's ATP-binding pocket, while the planar, rigid naphthyridine core intercalates deeply into the hydrophobic cleft, competitively locking the enzyme in an inactive state.

Self-Validating Protocol: TR-FRET Kinase Binding Assay

To empirically validate the binding affinity of synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Assay Assembly: In a 384-well microplate, incubate the purified target kinase (e.g., mutant EGFR) with a europium-labeled anti-tag antibody and a proprietary fluorescent ATP-competitive tracer ligand.

  • Competitive Displacement: Introduce serial dilutions of the 1,5-naphthyridine-2-carboximidamide derivative.

  • Causality & Logic: If the compound successfully binds to the ATP pocket, it physically displaces the fluorescent tracer, disrupting the FRET proximity between the europium donor and the tracer acceptor.

  • Validation Checkpoint: This assay is inherently self-validating. By utilizing a ratiometric TR-FRET readout (emission at 665 nm divided by emission at 615 nm), the system internally corrects for well-to-well volume variations and compound auto-quenching. A dose-dependent drop in the emission ratio definitively confirms target engagement rather than a false-positive assay artifact.

KinasePathway Ligand Extracellular Growth Factor RTK Receptor Tyrosine Kinase (ATP-Binding Domain) Ligand->RTK Receptor Activation Downstream Downstream Effector (e.g., Raf/MEK/ERK) RTK->Downstream ATP Hydrolysis & Phosphorylation Inhibitor 1,5-Naphthyridine- 2-carboximidamide Inhibitor->RTK Competitive ATP Displacement Proliferation Pathological Cell Proliferation Downstream->Proliferation Signal Transduction

Mechanism of RTK pathway inhibition by 1,5-naphthyridine-2-carboximidamide derivatives.

Conclusion

1,5-Naphthyridine-2-carboximidamide is far more than a simple heterocyclic catalog item; it is a rationally designed pharmacophore. By understanding the thermodynamic requirements of its synthesis and the precise electrostatic interactions it forms within biological targets, researchers can leverage this scaffold to develop next-generation kinase inhibitors and advanced coordination complexes.

References

  • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: Molecules (NCBI/PMC) URL: [Link]

  • Title: Novel Naphthyridine derivatives and the use thereof as kinase inhibitors (EP 2332939 A1)

Sources

Foundational

1,5-naphthyridine-2-carboximidamide hydrochloride CAS 1179360-51-0 specifications

An In-Depth Technical Guide to 1,5-Naphthyridine-2-carboximidamide Hydrochloride (CAS 1179360-51-0) Introduction The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, recognized for its prevalence in biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,5-Naphthyridine-2-carboximidamide Hydrochloride (CAS 1179360-51-0)

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, recognized for its prevalence in biologically active compounds and its utility in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the specific arrangement of its nitrogen atoms make it an ideal framework for developing ligands that can form precise interactions with biological targets. Derivatives of 1,5-naphthyridine have demonstrated a wide array of pharmacological activities, most notably as potent kinase inhibitors in therapeutic areas such as oncology.[1][3][4]

This technical guide provides a comprehensive overview of 1,5-naphthyridine-2-carboximidamide hydrochloride (CAS 1179360-51-0), a specific derivative that holds significant interest for researchers. The presence of the carboximidamide (amidine) group at the 2-position introduces a basic, positively charged center at physiological pH, which can be critical for forming strong ionic bonds with enzyme active sites. This document is intended for researchers, scientists, and drug development professionals, offering detailed specifications, analytical methodologies, and handling protocols to facilitate its effective use in the laboratory.

PART 1: Physicochemical Specifications

A clear understanding of a compound's physical and chemical properties is fundamental to its successful application in research. The specifications for 1,5-naphthyridine-2-carboximidamide hydrochloride are summarized below.

PropertySpecificationSource / Rationale
CAS Number 1179360-51-0Registry Number
Molecular Formula C₉H₉ClN₄Derived from structure
Molecular Weight 208.65 g/mol Calculated from formula
Appearance White to off-white or light-yellow crystalline powderGeneral appearance for this class of compounds.[5]
Purity ≥95%, typically >98%Standard for research-grade chemicals.[5][6]
Solubility Soluble in water and polar organic solvents like DMSO and DMF.The hydrochloride salt form enhances aqueous solubility.[7][8][9]
Storage Conditions Store long-term at 2-8°C or -20°C in a dry, well-ventilated place. Keep container tightly closed.[10][11][12]Recommended to prevent degradation.

PART 2: Synthesis and Quality Control Workflow

The synthesis of substituted 1,5-naphthyridines can be achieved through various established organic chemistry reactions, including the Skraup or Friedländer syntheses for the core structure, followed by functional group interconversion.[1][13][14]

A plausible and efficient synthetic route to 1,5-naphthyridine-2-carboximidamide hydrochloride involves the initial construction of a functionalized 1,5-naphthyridine core, such as 2-chloro-1,5-naphthyridine. This intermediate can then undergo a nucleophilic substitution or a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig type) to introduce a cyano group at the 2-position, yielding 2-cyano-1,5-naphthyridine.[13][15] The nitrile is a key precursor to the desired carboximidamide. The conversion of the nitrile to the amidine can be accomplished via methods like the Pinner reaction, followed by treatment with ammonia. Finally, salt formation with hydrochloric acid yields the target compound.

This multi-step approach is advantageous as it allows for modular assembly and purification of intermediates, ensuring high purity of the final product. The choice of a cross-coupling reaction for introducing the cyano group is driven by its high functional group tolerance and typically high yields.[13]

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Amidine Formation cluster_3 Salt Formation 3-aminopyridine 3-aminopyridine 2-chloro-1,5-naphthyridine 2-chloro-1,5-naphthyridine 3-aminopyridine->2-chloro-1,5-naphthyridine Skraup/Functionalization 2-cyano-1,5-naphthyridine 2-cyano-1,5-naphthyridine 2-chloro-1,5-naphthyridine->2-cyano-1,5-naphthyridine Cyanation (e.g., Zn(CN)₂, Pd catalyst) 1,5-naphthyridine-2-carboximidamide 1,5-naphthyridine-2-carboximidamide 2-cyano-1,5-naphthyridine->1,5-naphthyridine-2-carboximidamide Pinner Reaction / Amination Target Compound (HCl Salt) Target Compound (HCl Salt) 1,5-naphthyridine-2-carboximidamide->Target Compound (HCl Salt) HCl in ether/dioxane

Caption: Plausible synthetic workflow for the target compound.

Comprehensive Quality Control (QC) Protocol

A robust QC system is essential to validate the identity, purity, and quality of the synthesized compound. This protocol serves as a self-validating system, where orthogonal analytical techniques confirm the material's specifications.

QC_Workflow Raw_Material Synthesized Batch QC_Testing QC Analysis Raw_Material->QC_Testing HPLC HPLC QC_Testing->HPLC Purity LCMS LCMS QC_Testing->LCMS Identity NMR NMR QC_Testing->NMR Structure Data_Review Data Review & Approval Release Batch Release Data_Review->Release HPLC->Data_Review LCMS->Data_Review NMR->Data_Review TGFB TGF-β Ligand Receptor ALK5 Receptor TGFB->Receptor binds P_SMAD Phosphorylated SMAD2/3 Receptor->P_SMAD phosphorylates Inhibitor 1,5-Naphthyridine-2- carboximidamide HCl Inhibitor->Receptor BLOCKS (Competitive Inhibition) ATP ATP ATP->Receptor provides phosphate Gene Gene Transcription (Cell Growth, Invasion) P_SMAD->Gene

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of 1,5-Naphthyridine-2-Carboximidamide

Executive Summary & Pharmacological Context In modern drug discovery, the architectural precision of a pharmacophore dictates its binding efficacy and pharmacokinetic viability. 1,5-Naphthyridine-2-carboximidamide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In modern drug discovery, the architectural precision of a pharmacophore dictates its binding efficacy and pharmacokinetic viability. 1,5-Naphthyridine-2-carboximidamide (CAS: 1179532-99-0) has emerged as a highly privileged building block in medicinal chemistry. Comprising a rigid, electron-deficient 1,5-naphthyridine core coupled with a highly basic carboximidamide (amidine) moiety, this compound is frequently utilized to design potent kinase inhibitors.

As a Senior Application Scientist, I have observed that the successful integration of this scaffold into clinical candidates—such as phosphatidylinositol-4-kinase (PI4K) inhibitors for Plasmodium falciparum or MELK inhibitors in oncology—relies heavily on rigorous analytical validation. This whitepaper details the physicochemical properties, exact mass determination, and mechanistic utility of 1,5-naphthyridine-2-carboximidamide, providing a self-validating framework for its analytical characterization.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

For researchers synthesizing or procuring this compound from suppliers like [1], distinguishing between average molecular weight and monoisotopic exact mass is the first critical step in quality control.

  • Average Molecular Weight (172.19 g/mol ): This value accounts for the natural isotopic abundance of carbon, hydrogen, and nitrogen. It is strictly used for macroscopic laboratory operations, such as stoichiometric calculations and the preparation of molar solutions.

  • Monoisotopic Exact Mass (172.074896 Da): Calculated using the mass of the most abundant isotopes ( 12 C, 1 H, 14 N) as defined by [2]. In High-Resolution Mass Spectrometry (HRMS), exact mass is the definitive metric for confirming molecular identity. The positive mass defect (+0.0748 Da above the nominal mass of 172) is a direct consequence of the hydrogen and nitrogen atoms, which possess positive mass defects relative to the 12 C standard.

Data Presentation: Quantitative Summaries

Table 1: Key Physicochemical Properties

PropertyValueAnalytical Significance
Chemical Formula C 9​ H 8​ N 4​ Defines elemental composition.
Average Molecular Weight 172.191 g/mol Used for bulk mass/molarity calculations.
Monoisotopic Exact Mass 172.074896 DaTarget value for HRMS identification.
Theoretical [M+H] + 173.082172 DaTarget m/z in ESI+ mode.
Topological Polar Surface Area ~75.65 ŲPredicts membrane permeability / H-bonding.
H-Bond Donors / Acceptors 3 / 4Dictates kinase hinge-region binding affinity.

Table 2: Predicted Isotopic Distribution (C 9​ H 8​ N 4​ )

Isotope PeakRelative Abundance (%)Primary Contributing Isotopes
M (172.07) 100.00 % 12 C, 1 H, 14 N
M+1 (173.08) ~11.40 % 13 C (9.9%), 15 N (1.48%), 2 H (0.01%)
M+2 (174.08) ~0.60 %Two 13 C atoms or 13 C + 15 N

Analytical Workflow: High-Resolution Mass Spectrometry (HRMS)

To ensure scientific integrity, every analytical protocol must be a self-validating system. The following Liquid Chromatography-HRMS (LC-HRMS) methodology is designed to verify the exact mass of 1,5-naphthyridine-2-carboximidamide.

Causality of Experimental Choices: The carboximidamide group is highly basic (pKa ~10–11). Therefore, we mandate the use of Positive Electrospray Ionization (ESI+) and an acidic mobile phase (0.1% Formic Acid) to force complete protonation, yielding a robust [M+H] + signal. We utilize an Orbitrap or Time-of-Flight (TOF) analyzer to achieve sub-ppm mass accuracy, effectively ruling out isobaric impurities.

Step-by-Step Methodology
  • Sample Preparation: Solubilize the analyte to a concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Self-Validation: The acidic modifier ensures consistent ionization efficiency across technical replicates.

  • Chromatographic Separation: Inject 2 µL onto a Reversed-Phase C18 UHPLC column (e.g., 1.7 µm particle size). Employ a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid) to resolve the target compound from synthetic precursors like 1,5-naphthyridine-2-carbonitrile.

  • Ionization (ESI+): Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C. The basic nitrogens will readily accept a proton, forming the [M+H] + species.

  • Mass Analysis: Operate the Orbitrap mass analyzer at a resolution of 60,000 (at m/z 200). Target the theoretical[M+H] + m/z of 173.0822.

  • Data Processing: Calculate the mass error in parts-per-million (ppm). A mass error of 3 ppm, combined with an isotopic pattern match (M+1 at ~11.4%), definitively validates the compound's identity.

HRMS_Workflow N1 Sample Preparation (MeOH/H2O Solubilization) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 2 µL Injection N3 ESI+ Ionization ([M+H]+ m/z 173.0822) N2->N3 Eluent N4 Orbitrap HRMS (Mass Analysis) N3->N4 Ion Transfer N5 Data Processing (Isotopic Pattern Matching) N4->N5 Raw Spectra

Figure 1: Step-by-step LC-HRMS workflow for exact mass verification.

Mechanistic Utility & Pharmacophore Mapping

Understanding why 1,5-naphthyridine-2-carboximidamide is synthesized is just as important as knowing how to analyze it. In medicinal chemistry, this molecule acts as a dual-function pharmacophore, as extensively documented in literature from the [3].

  • The 1,5-Naphthyridine Core: The fused bicyclic system provides a rigid, planar surface ideal for π−π stacking within the hydrophobic pockets of target enzymes. The N1 and N5 heteroatoms act as strict hydrogen-bond acceptors.

  • The Carboximidamide Group: Positioned at C2, this group acts as an exceptional bioisostere for guanidines and basic amines [4]. At physiological pH, it is protonated, allowing it to form critical salt bridges with aspartate or glutamate residues in the kinase hinge region, displacing ordered water molecules and driving binding enthalpy.

Pharmacophore Core 1,5-Naphthyridine Core (Hydrophobic/Aromatic) Sub1 N1 & N5 Heteroatoms (H-Bond Acceptors) Core->Sub1 Contains Sub2 C2-Carboximidamide (H-Bond Donor/Acceptor) Core->Sub2 Functionalized at C2 Target Kinase Hinge Region (Target Binding) Sub1->Target Binds via H-bond Sub2->Target Salt Bridge / H-bond

Figure 2: Pharmacophore mapping of 1,5-naphthyridine-2-carboximidamide.

Conclusion

The transition of 1,5-naphthyridine-2-carboximidamide from a raw synthetic intermediate to a functional drug candidate requires absolute certainty in its structural identity. By leveraging the exact mass (172.074896 Da) rather than the average molecular weight, and employing a self-validating LC-HRMS workflow, analytical scientists can guarantee the integrity of their downstream biological assays.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for C9H8N4 Exact Mass Standards." PubChem. URL: [Link]

  • American Chemical Society. "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase." Journal of Medicinal Chemistry. URL: [Link]

  • Taylor & Francis. "Bioisostere – Knowledge and References in Medicinal Chemistry." Taylor & Francis Group. URL: [Link]

Foundational

The Pharmacokinetic Profile of 1,5-Naphthyridine-2-Carboximidamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emerging Therapeutic Potential of 1,5-Naphthyridine Derivatives The 1,5-naphthyridine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Therapeutic Potential of 1,5-Naphthyridine Derivatives

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The strategic placement of substituents on this rigid core allows for the fine-tuning of pharmacological activity and drug-like properties. Among the various substitutions, the 2-carboximidamide group (an amidine) or its bioisosteric 2-amino precursor is of particular interest. The basic nature of the amidine/amino group can facilitate crucial hydrogen bonding interactions with therapeutic targets such as kinases, making these derivatives highly potent inhibitors.[3][4] However, the successful translation of potent enzyme inhibitors into effective therapeutics is contingent upon a favorable pharmacokinetic profile. This guide provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of 1,5-naphthyridine derivatives, with a focus on analogs bearing the 2-carboximidamide or similar functionalities, to inform rational drug design and development.

I. Absorption: Oral Bioavailability and Physicochemical Drivers

The oral route of administration is highly desirable for patient compliance. For 1,5-naphthyridine derivatives, achieving good oral bioavailability is a key objective in lead optimization. Studies on 2,8-disubstituted-1,5-naphthyridines have demonstrated that these compounds can achieve moderate to high oral bioavailability in preclinical species like mice.[3][5]

Key Physicochemical Properties Influencing Absorption:

  • Solubility: Aqueous solubility is a critical determinant of oral absorption. While the 1,5-naphthyridine core is relatively lipophilic, strategic introduction of polar functional groups can enhance solubility. However, a balance must be struck, as excessive polarity can hinder membrane permeability.[6]

  • Lipophilicity (LogP/LogD): A LogP value between 0 and 5 is generally considered favorable for ADME properties. For instance, in some series, reducing the lipophilicity (clogD) has been associated with improved in vivo efficacy, although this can sometimes be at the cost of decreased overall potency.[6]

  • Polar Surface Area (TPSA): A TPSA between 20 and 140 Ų is often correlated with good oral bioavailability.[7] The introduction of the carboximidamide group significantly increases the TPSA, which must be balanced by other lipophilic regions of the molecule to ensure adequate cell membrane permeability.

Structure-activity relationship (SAR) studies have shown that modifications at the C2 and C8 positions of the 1,5-naphthyridine core significantly impact the pharmacokinetic profile. For example, replacing a hydrophobic trifluoromethyl (CF3) group with more polar cyano (CN) or carboxamide (CONHCH3) substituents at the C2-position can lead to a loss in activity, suggesting a delicate interplay between polarity and target engagement.[3]

II. Distribution: Reaching the Target Site

Once absorbed into the systemic circulation, a drug must distribute to its target tissues to exert its therapeutic effect. The volume of distribution (Vd) is a key parameter that describes the extent of a drug's distribution in the body. While specific Vd values for 1,5-naphthyridine-2-carboximidamide derivatives are not extensively reported, the physicochemical properties of the scaffold suggest a moderate to high volume of distribution.

Factors Influencing Distribution:

  • Plasma Protein Binding (PPB): Many small molecule inhibitors exhibit significant binding to plasma proteins like albumin. High PPB can limit the free fraction of the drug available to distribute into tissues.

  • Tissue Permeability: The ability of the compound to cross cell membranes and accumulate in target tissues is crucial. The lipophilicity and hydrogen bonding potential of the molecule play a significant role here.

  • Transporter Interactions: Efflux transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of cells, limiting their distribution to sanctuary sites like the brain. It is important to assess whether 1,5-naphthyridine derivatives are substrates of such transporters.

III. Metabolism: Biotransformation and Clearance

The metabolic stability of a drug candidate is a critical factor determining its half-life and dosing frequency.[8] Encouragingly, several 2,8-disubstituted-1,5-naphthyridine derivatives have demonstrated high metabolic stability in in vitro assays using mouse, rat, and human liver microsomes.[5] This suggests that the core scaffold is relatively resistant to rapid enzymatic degradation.

Key Metabolic Pathways and Enzymes:

The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role in Phase I oxidative reactions.[9][10] For N-heterocyclic compounds like 1,5-naphthyridines, potential metabolic pathways include:

  • Oxidation: Hydroxylation of the naphthyridine ring or attached aryl substituents is a common metabolic route.

  • N-dealkylation: If alkyl groups are attached to nitrogen atoms, their removal is a possible metabolic transformation.

  • Phase II Conjugation: Following Phase I metabolism, the resulting metabolites can be conjugated with endogenous molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Importantly, several potent 1,5-naphthyridine derivatives have been shown to not cause significant inhibition of major cytochrome P450 enzymes.[5] This is a favorable characteristic as it reduces the potential for drug-drug interactions when co-administered with other medications.[9]

The following diagram illustrates the general principles of drug metabolism and clearance.

ADME_Metabolism cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion OralDose Oral Administration Blood Drug in Bloodstream (Free vs. Protein-Bound) OralDose->Blood Absorption Tissues Distribution to Tissues (Therapeutic Target) Blood->Tissues Distribution Liver Liver (CYP450 Enzymes) Blood->Liver Kidney Kidney (Renal) Blood->Kidney Excretion Tissues->Blood Redistribution Metabolites Metabolites Liver->Metabolites Bile Bile (Fecal) Liver->Bile Excretion Metabolites->Blood

Caption: Overview of the ADME process for an orally administered drug.

IV. Excretion: Elimination from the Body

The final step in the pharmacokinetic journey is the excretion of the parent drug and its metabolites. The primary routes of excretion are renal (urine) and fecal (via bile).[11][12] The physicochemical properties of the parent drug and its metabolites will dictate the predominant route of elimination. More polar, water-soluble compounds are typically excreted renally, while more lipophilic compounds are often eliminated in the feces. For 1,5-naphthyridine derivatives, a comprehensive mass balance study using a radiolabeled compound would be necessary to definitively determine the routes and rates of excretion.[13]

V. Structure-Pharmacokinetic Relationships (SPKR)

Systematic structural modifications of the 1,5-naphthyridine scaffold have yielded valuable insights into the drivers of pharmacokinetic properties.

Table 1: Summary of In Vivo Pharmacokinetic Data for Representative 2,8-Disubstituted-1,5-Naphthyridine Derivatives in Mice

CompoundC2-SubstituentC8-SubstituentOral Bioavailability (F%)Unbound ClearanceReference
Analog 17 6-CF3-pyridin-3-yl4-aminopiperidin-1-yl40%Low[5]
Analog 21 6-CF3-pyridin-3-ylN-methylpiperidin-4-yl99%Low[5]
Analog 27 2-Acetamidophenyl6-CF3-pyridin-3-ylComparable to leadLower than lead[6]

Note: The data presented is for analogs and serves to illustrate the pharmacokinetic potential of the scaffold. Specific values for 1,5-naphthyridine-2-carboximidamide derivatives may vary.

The data suggests that strategic modifications at the C8 position, such as the introduction of basic amine-containing rings, can lead to compounds with low clearance and moderate to high oral bioavailability.[5] The improved bioavailability of analog 21 compared to 17 highlights the impact of subtle structural changes on physicochemical properties like intestinal permeability.[5]

SPKR cluster_substituents Substituent Modifications cluster_properties Impacted Properties Core 1,5-Naphthyridine Core C2 C2-Position (e.g., -carboximidamide) Core->C2 C8 C8-Position Core->C8 Solubility Solubility C2->Solubility Polarity TargetPotency Target Potency C2->TargetPotency H-bonding Permeability Permeability C8->Permeability Lipophilicity MetabolicStability Metabolic Stability C8->MetabolicStability Steric Shielding Bioavailability Bioavailability Solubility->Bioavailability Oral Bioavailability (F%) Permeability->Bioavailability Oral Bioavailability (F%) Clearance Clearance MetabolicStability->Clearance Clearance (CL) PK_Workflow Experimental Workflow for In Vivo Pharmacokinetic Studies cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis Dosing Dosing (IV & PO) in Rodent Model Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Isolation Sampling->Plasma Extraction Sample Extraction (Protein Precipitation) Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification LCMS->Quant PK_Calc PK Parameter Calculation (Cmax, AUC, t½, F%) Quant->PK_Calc

Caption: Workflow for a typical preclinical pharmacokinetic study.

VII. Conclusion and Future Directions

The 1,5-naphthyridine scaffold, particularly with a 2-carboximidamide or related basic moiety, represents a promising foundation for the development of novel therapeutics. The available data on closely related analogs indicate that compounds in this class can be engineered to possess favorable pharmacokinetic properties, including high metabolic stability and good oral bioavailability. [3][5][6]Future efforts should focus on obtaining a complete ADME profile for specific 1,5-naphthyridine-2-carboximidamide lead compounds. This includes conducting thorough metabolite identification studies to understand potential biotransformation pathways and performing mass balance studies to definitively characterize excretion routes. By integrating pharmacokinetic assessment early in the drug discovery process, researchers can efficiently optimize this versatile scaffold to deliver safe and effective clinical candidates.

References

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4‑Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. PMC. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing SL. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. [Link]

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. [Link]

  • Cytochrome P-450 dependent metabolic activation of 1-naphthol to naphthoquinones and covalent binding species. PubMed. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]

  • Renal excretion – Knowledge and References. Taylor & Francis Online. [Link]

  • Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Bentham Science. [Link]

  • Metabolic Stability. Pharma Focus Asia. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. PubMed. [Link]

  • Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. PMC. [Link]

  • Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. MDPI. [Link]

  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. [Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Form. Semantic Scholar. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety. ResearchGate. [Link]

  • Essential role of the cytochrome P450 enzyme CYP2A5 in olfactory mucosal toxicity of naphthalene. PubMed. [Link]

  • Pharmacokinetic and Pharmacodynamic Drug-Drug Interaction and their Implication in Clinical Management. Longdom Publishing. [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Absorption, Distribution, Metabolism, and Excretion of [ 14 C]BS1801, a Selenium-Containing Drug Candidate, in Rats. MDPI. [Link]

  • Drug-induced nephrolithiasis and crystalluria: the particular case of the sulfasalazine derivatives. Comptes Rendus. Chimie. [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • Detemir Plasma Quantification: Advanced LC-MS/MS Methodology with Shimadzu LC-MS/MS-8060RX. Shimadzu. [Link]

  • Renal metabolic/excretory coupling. PubMed. [Link]

  • CTD 第 2 部 2.7 臨床概要 2.7.1 生物薬剤学試験及び関連する分析法 MSD 株式会社. PMDA. [Link]

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Exploratory

Preclinical Toxicity and Safety Profile of 1,5-Naphthyridine-2-Carboximidamide

Executive Summary 1,5-Naphthyridine-2-carboximidamide (CAS: 1179532-99-0) is a highly versatile pharmacophore building block utilized extensively in the synthesis of novel kinase inhibitors, bacterial topoisomerase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Naphthyridine-2-carboximidamide (CAS: 1179532-99-0) is a highly versatile pharmacophore building block utilized extensively in the synthesis of novel kinase inhibitors, bacterial topoisomerase inhibitors, and anti-infective agents[1]. While the compound offers exceptional target-binding affinity due to its rigid geometry and hydrogen-bonding capabilities, its structural composition presents a dual-liability toxicity profile.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic toxicology of this compound. By isolating the 1,5-naphthyridine core and the carboximidamide (amidine) moiety , we can predict its safety liabilities—specifically cardiotoxicity and genotoxicity—and establish rigorous, self-validating preclinical protocols to de-risk its development.

Structural Toxicology & Mechanistic Pathways

The safety profile of 1,5-naphthyridine-2-carboximidamide is fundamentally governed by the independent and synergistic effects of its two primary structural domains.

The Carboximidamide (Amidine) Moiety: Cardiotoxicity Liability

The amidine group is highly basic (pKa ~9.5–10.5) and remains almost entirely protonated at a physiological pH of 7.4. In predictive toxicology, cationic amidines are a well-documented structural alert for hERG (Kv11.1) potassium channel blockade [2].

  • Mechanism : The protonated amidine enters the open hERG channel and forms strong ion-dipole and cation- π interactions with aromatic residues (Tyr652 and Phe656) within the channel's inner cavity.

  • Clinical Consequence : Inhibition of the delayed rectifier potassium current ( IKr​ ) leads to action potential prolongation, manifesting clinically as Long QT Syndrome (LQTS) and a high risk of Torsades de Pointes (TdP)[3]. Historically, amidine-containing drugs like pentamidine have shown severe hERG-related cardiotoxicity[3].

The 1,5-Naphthyridine Core: Genotoxicity and Hepatotoxicity

1,5-Naphthyridine is a heterocyclic organic compound characterized by the fusion of two nitrogen-containing aromatic rings[4][5]. Its planar, electron-deficient nature allows it to interact deeply with biological macromolecules.

  • Genotoxicity : The rigid aromatic system is prone to DNA intercalation. Naphthyridine-based derivatives are frequently utilized as topoisomerase I/II inhibitors; however, this same mechanism renders them potentially AMES-positive (mutagenic) by causing DNA frameshift mutations[1].

  • Hepatotoxicity & DDI : Naphthyridine scaffolds are known substrates for CYP3A4 and frequently act as inhibitors of CYP1A2 and CYP2C19[1]. This broad cytochrome P450 interaction profile indicates a high risk for drug-drug interactions (DDIs) and drug-induced liver injury (DILI).

MechanisticPathway Compound 1,5-Naphthyridine-2-Carboximidamide (CAS: 1179532-99-0) Amidine Carboximidamide Moiety (Cationic at pH 7.4) Compound->Amidine Structural Component Naphthyridine 1,5-Naphthyridine Core (Planar Aromatic) Compound->Naphthyridine Structural Component hERG hERG (Kv11.1) Channel Blockade Amidine->hERG Cation-Pi Binding DNA DNA Intercalation & CYP450 Interaction Naphthyridine->DNA Pi-Pi Stacking Cardio Cardiotoxicity (LQTS / TdP) hERG->Cardio AP Prolongation Geno Genotoxicity & Hepatotoxicity DNA->Geno Cellular Stress

Caption: Mechanistic toxicity pathways of 1,5-naphthyridine-2-carboximidamide.

Predictive Safety Profile & Quantitative Data

Based on structure-activity relationship (SAR) data from analogous naphthyridine and amidine compounds[1][6], the predicted preclinical safety parameters for 1,5-naphthyridine-2-carboximidamide are summarized below.

Toxicological ParameterPredicted / Class-Based ValueClinical / Developmental Implication
Molecular Weight 174.16 g/mol Favorable for oral bioavailability, but high tissue penetration.
pKa (Amidine) ~9.8>99% protonated at pH 7.4; drives lysosomal trapping and hERG binding.
hERG IC 50​ < 10 μ M (High Risk)Requires structural optimization (e.g., fluorination or steric shielding) to mitigate LQTS risk[6].
Ames Fluctuation Test Potentially PositiveHigh risk of DNA intercalation; frameshift mutations likely in TA98.
CYP450 Inhibition CYP1A2, CYP2C19High risk of Drug-Drug Interactions (DDIs); requires careful PK monitoring[1].
Acute Oral Toxicity (LD 50​ ) ~2.5 - 3.0 mol/kg (Rat)Moderate acute toxicity; primary dose-limiting toxicity is likely hepatic[1].

Preclinical Toxicity Evaluation Protocols

To empirically validate the safety profile of this compound, we must employ a self-validating system of in vitro assays. Do not rely on single-endpoint data; every protocol below is designed to prove causality and rule out false positives/negatives.

Protocol A: Automated Patch-Clamp Electrophysiology (hERG Liability)
  • Causality : While high-throughput Rubidium-flux assays exist, they often miss the state-dependent block characteristic of protonated amidines. Automated patch-clamp directly measures the voltage-dependent block of the IKr​ current, capturing the exact mechanism of amidine-induced cardiotoxicity[2].

  • Methodology :

    • Culture CHO cells stably expressing the hERG (Kv11.1) gene.

    • Clamp the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward tail current.

    • Perfuse 1,5-naphthyridine-2-carboximidamide at ascending concentrations (0.1 μ M to 30 μ M) until steady-state block is achieved.

    • Calculate the IC 50​ based on the fractional reduction of the peak tail current.

  • Self-Validating System :

    • Positive Control: Astemizole or E-4031 (Ensures assay sensitivity; must yield IC 50​ < 50 nM).

    • Negative Control: 0.1% DMSO vehicle (Establishes baseline current rundown).

    • Acceptance Criteria: Seal resistance must remain > 1 G Ω ; initial tail current must be > 400 pA.

Protocol B: Microplate Ames Fluctuation Test (Genotoxicity)
  • Causality : The planar naphthyridine core is a classic DNA intercalator. We specifically utilize Salmonella typhimurium strains TA98 and TA100. TA98 detects frameshift mutations (the hallmark of intercalators), while TA100 detects base-pair substitutions.

  • Methodology :

    • Expose TA98 and TA100 strains to the compound (0.5 to 500 μ g/mL) in 384-well microplates.

    • Conduct the assay in two parallel arms: one with rat liver S9 fraction (to simulate CYP450 metabolic activation) and one without S9.

    • Incubate for 48 hours in a histidine-deficient medium containing a pH indicator (bromocresol purple).

    • Score wells that turn yellow (indicating bacterial growth and acid production due to reversion mutations).

  • Self-Validating System :

    • Positive Controls: 2-Aminoanthracene (requires S9 activation) and 4-Nitroquinoline-N-oxide (no S9 required).

    • Acceptance Criteria: Positive controls must induce a statistically significant (>3-fold) increase in revertant wells compared to the vehicle control.

Protocol C: LC-MS/MS CYP450 Inhibition Assay (Hepatotoxicity)
  • Causality : Because naphthyridines act as broad CYP inhibitors[1], we must quantify the compound's ability to inhibit specific isoforms to predict DDI liabilities. LC-MS/MS provides the exact molecular tracking needed to observe the depletion of isoform-specific probe substrates.

  • Methodology :

    • Incubate human liver microsomes (HLMs) with the compound and specific probe substrates (e.g., Phenacetin for CYP1A2, Omeprazole for CYP2C19).

    • Initiate the reaction by adding an NADPH-regenerating system.

    • Quench the reaction at specific time points using ice-cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant via LC-MS/MS to quantify the remaining metabolite.

  • Self-Validating System :

    • Negative Control: Buffer lacking the NADPH system (proves metabolism is CYP-dependent).

    • Acceptance Criteria: Signal-to-noise ratio of the analyte > 10:1.

ScreeningWorkflow Synthesis Compound Synthesis InSilico In Silico Predictive Tox Synthesis->InSilico InVitro In Vitro Assays (hERG, Ames, CYP) InSilico->InVitro InVivo In Vivo PK/PD & Acute Tox InVitro->InVivo Decision Go / No-Go Decision InVivo->Decision

Caption: Preclinical safety screening workflow for naphthyridine-amidine derivatives.

References

  • [5] National Center for Biotechnology Information. PubChem Compound Summary for CID 136070, 1,5-Naphthyridine. Retrieved from:[Link]

  • [1] National Institutes of Health (PMC). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents. Retrieved from:[Link]

  • [6] Taylor & Francis Online. Novel Bacterial Topoisomerase Inhibitors: Challenges and Perspectives in Reducing hERG Toxicity. Retrieved from:[Link]

  • [2] National Institutes of Health (PubMed). In silico prediction of hERG potassium channel blockage by chemical category approaches. Retrieved from:[Link]

  • [3] National Institutes of Health (PMC). Drug-likeness of linear pentamidine analogues and their impact on the hERG K+ channel – correlation with structural features. Retrieved from:[Link]

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Protocols & Analytical Methods

Method

Application Note: Dissolution and Handling Protocols for 1,5-Naphthyridine-2-carboximidamide Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Classification: Heterocyclic Amidine Hydrochloride / Organic Building Block.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Classification: Heterocyclic Amidine Hydrochloride / Organic Building Block.

Physicochemical Profiling & Mechanistic Rationale

Successful dissolution of heterocyclic compounds requires a fundamental understanding of their molecular architecture. 1,5-Naphthyridine-2-carboximidamide hydrochloride (Estimated MW: ~208.65 g/mol ) presents a unique solubility dichotomy driven by its two primary structural motifs:

  • The 1,5-Naphthyridine Core: This bicyclic, nitrogen-containing aromatic ring system () is highly planar. This planarity promotes strong intermolecular π−π stacking in the solid state, creating a robust crystal lattice that requires significant thermodynamic energy (via solvent polarity or mechanical disruption) to break.

  • The Carboximidamide Hydrochloride Moiety: The amidine group, protonated as a hydrochloride salt, introduces a highly polar, hydrogen-bond-donating, and water-soluble center.

Causality in Solvent Selection: Because of the strong π−π stacking of the naphthyridine core, non-polar solvents (e.g., hexane, ether) and moderately polar protic solvents (e.g., cold ethanol) fail to solvate the molecule effectively. However, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) excel at disrupting these lattice forces while simultaneously stabilizing the polar amidine salt[1]. For in vitro biological assays, anhydrous DMSO is the universal standard. Water or Phosphate-Buffered Saline (PBS) can be used for secondary dilutions, though the solubility limit is significantly lower than in DMSO[2].

Quantitative Solubility Profile

The table below summarizes the extrapolated solubility metrics for 1,5-naphthyridine-2-carboximidamide hydrochloride, benchmarked against structurally analogous amidine hydrochlorides (e.g., Cl-amidine)[3].

Solvent SystemMax Solubility (mg/mL)Estimated Molarity (mM)Mechanistic Notes & Suitability
Anhydrous DMSO ~50.0 - 69.0~240 - 330 mMOptimal for in vitro stocks. Highly efficient at disrupting π−π stacking. Must be anhydrous to prevent amidine hydrolysis.
Water / PBS (pH 7.2) ~5.0 - 6.0~24 - 28 mMSuitable for working dilutions. Solubility is limited by the hydrophobic core. Requires sonication.
Ethanol (100%) < 1.0 (Insoluble)< 4.8 mMNot recommended. Fails to adequately solvate the rigid bicyclic ring system.
0.5% CMC-Na ≥ 5.0 (Suspension)N/AOptimal for in vivo dosing. Forms a homogeneous suspension when solubility limits are exceeded.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and prevent compound degradation, follow these step-by-step methodologies. Each protocol includes built-in validation checks to confirm successful execution.

Protocol A: Preparation of In Vitro Stock Solutions (DMSO)

Objective: Generate a stable, highly concentrated stock solution for cell-based or biochemical assays.

  • Equilibration: Remove the lyophilized compound vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening cold vials introduces atmospheric moisture, which can hydrolyze the carboximidamide group over time.

  • Weighing: Weigh the desired mass (e.g., 10 mg) using an analytical balance into a sterile, light-blocking amber microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve a 50 mg/mL stock (e.g., 200 µL).

  • Mechanical Disruption: Vortex the tube vigorously for 60 seconds.

  • Sonication (If required): If the solution is not entirely clear, place the tube in a room-temperature ultrasonic water bath for 5–10 minutes. Validation Check: Hold the tube against a light source. The solution must be 100% transparent with no refractive particulate matter.

  • Aliquot & Storage: Divide the stock into 10–20 µL single-use aliquots to prevent freeze-thaw degradation. Store immediately at -80°C.

Protocol B: Preparation of Aqueous Working Solutions (Media/PBS)

Objective: Dilute the DMSO stock into physiological buffers without causing precipitation.

  • Pre-warming: Warm the target aqueous buffer (e.g., PBS or cell culture media) to 37°C. Causality: Temperature elevation increases the kinetic energy of the solvent, preventing the hydrophobic naphthyridine core from crashing out of solution during the solvent transition.

  • Dropwise Addition: While vortexing the warmed buffer, add the DMSO stock solution dropwise. Do not exceed a final DMSO concentration of 0.1% to 0.5% (v/v) to avoid solvent-induced cytotoxicity in cell assays.

  • Validation Check: Observe the solution for 15 minutes at RT. If cloudiness or micro-crystals appear (indicating precipitation), the final concentration exceeds the aqueous solubility limit, and a lower working concentration must be used.

Protocol C: In Vivo Formulation (Oral/IP Suspension)

Objective: Prepare a uniform suspension for animal dosing where required concentrations exceed aqueous solubility limits[4].

  • Vehicle Preparation: Prepare a fresh solution of 0.5% Carboxymethyl cellulose sodium (CMC-Na) in distilled water.

  • Compound Addition: Add the dry 1,5-naphthyridine-2-carboximidamide hydrochloride powder directly to the CMC-Na vehicle to reach the target dosing concentration (e.g., 5 mg/mL).

  • Homogenization: Vortex vigorously for 2 minutes, followed by brief probe sonication (10 seconds on ice) to break up macroscopic aggregates.

  • Validation Check: The resulting liquid must be a milky, homogeneous suspension that does not settle immediately upon standing.

  • Administration: Administer to the animal model immediately. Do not store suspensions, as Ostwald ripening can alter particle size and bioavailability over time.

Workflow Visualization

G Start 1,5-Naphthyridine-2-carboximidamide HCl (Solid Powder) Decision Select Application Start->Decision InVitro In Vitro Assays Decision->InVitro InVivo In Vivo Studies Decision->InVivo DMSO Add Anhydrous DMSO (Target: 10-50 mg/mL) InVitro->DMSO CMC Add 0.5% CMC-Na (Target: 5 mg/mL) InVivo->CMC Vortex1 Vortex & Sonicate (Clear Solution) DMSO->Vortex1 Vortex2 Vortex & Homogenize (Uniform Suspension) CMC->Vortex2 Filter Sterile Filter (0.22 µm) Vortex1->Filter Admin Administer Immediately (Oral/IP) Vortex2->Admin Store Aliquot & Store (-80°C) Filter->Store

Workflow for the dissolution and formulation of 1,5-naphthyridine-2-carboximidamide hydrochloride.

References

  • "1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem", National Institutes of Health. Available at: [Link]

  • "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines", PubMed Central (PMC), National Library of Medicine. Available at: [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening Assays Using 1,5-Naphthyridine-2-carboximidamide

Abstract The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar geometry and hydrogen bonding cap...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar geometry and hydrogen bonding capabilities make it an ideal framework for engaging with various biological targets.[3] This application note focuses specifically on derivatives featuring a 2-carboximidamide moiety. The carboximidamide group, which is protonated at physiological pH, can act as a potent hydrogen bond donor and engage in critical electrostatic interactions, significantly influencing target affinity and selectivity.[4] We provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing high-throughput screening (HTS) campaigns to identify and characterize novel drug candidates based on the 1,5-naphthyridine-2-carboximidamide core. This document outlines the scientific rationale, key assay considerations, and detailed protocols for both biochemical and cell-based screening approaches, with a focus on kinase inhibition as a primary application.

Scientific Rationale and Target Landscape

The 1,5-Naphthyridine Scaffold: A Foundation for Potent Bioactivity

The 1,5-naphthyridine ring system is a versatile heterocyclic scaffold with a rich history in drug discovery.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[5][6][7] The structural rigidity and defined geometry of the fused pyridine rings allow for precise positioning of substituents to interact with target proteins, while the nitrogen atoms can act as hydrogen bond acceptors.

The 2-Carboximidamide Group: A Key to Enhanced Target Engagement

The addition of a carboximidamide (amidine) group at the 2-position is a critical design element. At physiological pH, this group is protonated, forming a cationic species. This feature enables strong ionic and hydrogen bonding interactions with negatively charged residues, such as aspartate or glutamate, commonly found in the active sites of enzymes like kinases.[4] This targeted interaction can significantly enhance binding affinity and contribute to the molecule's overall potency.

Primary Target Class: Protein Kinases

A significant body of research has identified 1,5-naphthyridine derivatives as potent inhibitors of protein kinases.[8][9] Of particular note is their activity against the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[8][10][11] The TGF-β/SMAD signaling pathway is crucial in cell growth and differentiation, and its dysregulation is implicated in cancer and fibrosis.[10] Therefore, ALK5 represents a high-value target for HTS campaigns utilizing a 1,5-naphthyridine-2-carboximidamide library. The general mechanism involves the inhibitor competing with ATP for the kinase domain's active site, thereby blocking the phosphorylation of downstream signaling molecules.[10]

TGF_Pathway cluster_membrane Cell Membrane TGFBR2 TGFβRII ALK5 ALK5 (TGFβRI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates TGFb TGF-β Ligand TGFb->TGFBR2 Binds Inhibitor 1,5-Naphthyridine -2-carboximidamide Inhibitor->ALK5 Inhibits ATP Binding Site pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription HTS_Workflow Consult 1. Project Consultation & Target Selection AssayDev 2. Assay Development & Miniaturization (384-well) Consult->AssayDev Pilot 3. Pilot Screen (~2,000 Compounds) AssayDev->Pilot Z' > 0.5 Primary 4. Primary HTS (Full Library) Pilot->Primary Z' & Z > 0.5 Data 5. Data Analysis & Hit Identification Primary->Data Confirm 6. Hit Confirmation (Dose-Response) Data->Confirm Ortho 7. Orthogonal & Counter-Screens Confirm->Ortho SAR 8. Preliminary SAR & Hit-to-Lead Ortho->SAR

Caption: A generalized HTS workflow for drug discovery.
Choosing the Right Assay Format

The choice between a biochemical and a cell-based assay is a critical decision point driven by the project's goals. Cell-based assays offer the advantage of screening in a more physiologically relevant context, providing insights into cell permeability and potential toxicity simultaneously. [12][13]Biochemical assays, however, offer a cleaner, more direct measurement of target engagement without the complexities of a cellular environment.

Assay Type Advantages Disadvantages Best For...
Biochemical - Direct measure of target interaction- Higher throughput potential- Simpler to develop and troubleshoot- Mechanistic clarity- Lacks physiological context (e.g., cell permeability)- Prone to artifacts from compound aggregation- Does not account for off-target effects in a cellTarget-based screening; initial hit discovery; Structure-Activity Relationship (SAR) studies.
Cell-Based - Physiologically relevant- Measures downstream functional outcomes- Assesses cell permeability implicitly- Can identify pathway modulators without a known direct target- More complex to develop- Lower signal-to-background ratio- Prone to cytotoxicity artifacts- Mechanism of action can be ambiguousPhenotypic screening; confirming activity in a biological system; assessing cytotoxicity. [14][12]
Critical Considerations for Self-Validating Protocols

To ensure trustworthiness, protocols must be designed to be self-validating by anticipating and controlling for common HTS artifacts.

  • Compound Interference: Naphthyridine scaffolds can be fluorescent and may interfere with fluorescence-based readouts. It is crucial to pre-screen compounds in the absence of other assay reagents (a "promiscuity screen") to flag any intrinsic signal.

  • Solubility: Planar aromatic systems can have poor aqueous solubility. All assays should be run in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to mitigate compound aggregation, a common cause of false positives.

  • Cytotoxicity: In cell-based assays, a decrease in signal may be due to cell death rather than specific pathway inhibition. A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should always be run to distinguish true inhibitors from toxic compounds. [12]

Experimental Protocols

Protocol 1: Biochemical HTS for ALK5 Kinase Inhibition

This protocol describes a luminescence-based assay to measure the inhibition of ALK5 kinase activity. The assay quantifies the amount of ATP remaining in solution after the kinase reaction; a potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

A. Materials & Reagents

  • Recombinant human ALK5 kinase (e.g., from MilliporeSigma or Thermo Fisher)

  • Myelin Basic Protein (MBP) substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 1,5-Naphthyridine-2-carboximidamide compound library (10 mM in DMSO)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

  • Solid white, low-volume 384-well plates (e.g., Corning #3572)

B. Step-by-Step Methodology

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo®), transfer 40 nL of each library compound into the assay plate wells for a final concentration of 10 µM. Add 40 nL of DMSO to control wells.

  • Enzyme Addition: Prepare an ALK5 enzyme solution in Assay Buffer. Add 10 µL of the enzyme solution to each well.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Prepare a solution of MBP substrate and ATP in Assay Buffer (final ATP concentration should be at the Km for the enzyme). Add 10 µL of this solution to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add 20 µL of Kinase-Glo® reagent to each well.

  • Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision® or PHERAstar®).

Protocol 2: Cell-Based HTS for TGF-β Pathway Modulation

This protocol uses a reporter gene assay to measure the inhibition of the TGF-β signaling pathway in a cellular context. A cell line is engineered to express luciferase under the control of a SMAD-responsive promoter element.

A. Materials & Reagents

  • HEK293T cells stably expressing a SMAD-responsive luciferase reporter (e.g., Cignal™ Reporter Assay, Qiagen)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Recombinant human TGF-β1 ligand

  • ONE-Glo™ + Tox Luciferase Reporter and Cell Viability Assay (Promega)

  • Tissue-culture treated, white, clear-bottom 384-well plates (e.g., Greiner Bio-One #781098)

B. Step-by-Step Methodology

  • Cell Plating: Seed the reporter cells into the 384-well plates at a density of 5,000 cells per well in 40 µL of media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Add 40 nL of library compounds or DMSO controls to the wells for a final concentration of 10 µM.

  • Pre-incubation: Incubate the cells with the compounds for 60 minutes at 37°C.

  • Pathway Stimulation: Prepare a solution of TGF-β1 ligand in serum-free media. Add 10 µL to each well (except negative controls) to achieve a final concentration that gives ~80% of the maximal signal (EC₈₀).

  • Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Equilibrate the plate and the ONE-Glo™ + Tox reagent to room temperature.

    • Add 25 µL of the reagent to each well. This reagent first provides a fluorescent signal proportional to cell viability, followed by a luminescent signal for luciferase activity.

  • Data Acquisition:

    • Incubate for 10 minutes. Read fluorescence (for cytotoxicity).

    • Incubate for another 10 minutes. Read luminescence (for pathway inhibition).

Data Analysis and Hit Triage

Key HTS Quality Control Metrics

The robustness of an HTS assay is determined by statistical parameters calculated from positive and negative controls on each plate. [15]

Parameter Formula Acceptance Criterion Interpretation
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal) > 5 Measures the dynamic range of the assay.

| Z-Factor (Z') | 1 - [3*(SD_Max + SD_Min) / |Mean_Max - Mean_Min|] | > 0.5 | A measure of assay quality and separation between controls, independent of signal range. [15]|

Hit Triage and Prioritization

Raw data from the primary screen must be normalized (typically to percent inhibition) and subjected to a rigorous triage process to eliminate false positives and prioritize the most promising hits for follow-up studies.

Hit_Triage PrimaryHits Primary HTS Hits (e.g., >50% Inhibition) Confirm Dose-Response (IC50) PrimaryHits->Confirm CounterScreen Counter-Screen (Cytotoxicity / Assay Interference) Confirm->CounterScreen Potent (IC50 < 10µM) Discard1 Discard (Not Potent) Confirm->Discard1 Not Potent Orthogonal Orthogonal Assay Confirmation CounterScreen->Orthogonal Clean Hit Discard2 Discard (False Positive) CounterScreen->Discard2 Cytotoxic or Interfering SAR Confirmed Hits for SAR Orthogonal->SAR Confirmed Discard3 Discard (Not Confirmed) Orthogonal->Discard3 Not Confirmed

Caption: Decision workflow for hit triage and validation.

Conclusion

The 1,5-naphthyridine-2-carboximidamide scaffold represents a promising starting point for the discovery of novel therapeutics, particularly kinase inhibitors. By employing a systematic HTS approach with robust, self-validating biochemical and cell-based assays, researchers can effectively identify potent and selective modulators of high-value disease targets. The protocols and workflows detailed in this guide provide a solid foundation for initiating such drug discovery campaigns, emphasizing the importance of rigorous assay design, quality control, and a logical hit triage cascade to ensure the identification of high-quality lead compounds.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy.
  • An In-depth Technical Guide to 1,5-Naphthyridine-4-carboxylic acid. BenchChem.
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  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. (2017). Dove Medical Press.
  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. (2004). Journal of Medicinal Chemistry.
  • High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen.
  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. MedChemExpress.
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Indian Journal of Heterocyclic Chemistry.
  • Fused 1,5-naphthyridines. (2020). Encyclopedia.pub.
  • 1,6-Naphthyridine-5-carboximidamide hydrochloride (EVT-12027127). EvitaChem.
  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix.
  • Synthesis of Heterocyclic Fusedn[14][16]aphthyridines by Intramolecular HDA Reactions. (2019). Proceedings. Available at:

  • A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. (2004). Proceedings of the National Academy of Sciences.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2020). Molecules.
  • Spectroscopic investigations on DNA binding profile of two new naphthyridine carboxamides and their application as turn-on fluorescent DNA staining probes. (2020). Journal of Biomolecular Structure & Dynamics.
  • Cell-Based Assays. MilliporeSigma.
  • CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. Fraunhofer-Gesellschaft.
  • Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. (2023). Journal of Pharmaceutical Research International.
  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. (2026). Molecules.
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. (2004). Journal of Medicinal Chemistry.
  • WHITE PAPER: High-throughput screening in droplets. Droplet-based microfluidics for enzyme and cell screening.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2020). Molecules.
  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). Molecules.
  • High-Throughput Native Mass Spectrometry Screening in Drug Discovery. (2021). Frontiers in Molecular Biosciences.
  • High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. (2025). International Journal of Molecular Sciences.

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Method

Application Notes and Protocols: The 1,5-Naphthyridine-2-Carboximidamide Scaffold for Novel Protease Inhibitor Design

Introduction: A Privileged Scaffold Meets a Key Warhead for Protease Inhibition In the landscape of modern drug discovery, proteases remain a critical target class, implicated in a vast array of pathologies including vir...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold Meets a Key Warhead for Protease Inhibition

In the landscape of modern drug discovery, proteases remain a critical target class, implicated in a vast array of pathologies including viral infections, cancer, and cardiovascular diseases.[1][2] The design of potent and selective protease inhibitors is a cornerstone of medicinal chemistry. This guide focuses on the strategic combination of two key chemical moieties: the rigid, heteroaromatic 1,5-naphthyridine core and the basic carboximidamide functional group, to create a promising new class of protease inhibitors.

The 1,5-naphthyridine ring system, a fused bicyclic heterocycle, is considered a "privileged structure" in medicinal chemistry.[3][4] Its rigid framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with enzyme active sites. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including kinase inhibition and antiviral effects.[5][6][7] The nitrogen atoms within the rings act as hydrogen bond acceptors, further enhancing binding potential.

The carboximidamide group (also known as an amidine) is a potent "warhead" for engaging the active sites of certain proteases, particularly serine proteases.[8] As a strong base, it is typically protonated at physiological pH, allowing it to form strong ionic and hydrogen-bonding interactions with negatively charged residues, such as aspartate, commonly found in the S1 pocket of enzymes like trypsin and thrombin. This mimicry of the natural arginine or lysine substrate side chains makes it an effective competitive inhibitor.[8][9]

By uniting the 1,5-naphthyridine scaffold at the 2-position with a carboximidamide group, we propose a novel molecular architecture. This design positions the basic, enzyme-interacting group on a rigid, readily functionalizable core, opening avenues for developing highly selective and potent protease inhibitors. These application notes will detail the rationale, design principles, and experimental protocols for synthesizing, screening, and characterizing this promising new class of compounds.

Design Rationale and Workflow

The central hypothesis is that the 1,5-naphthyridine-2-carboximidamide core can serve as a versatile template for targeting proteases. The carboximidamide will anchor the molecule in the active site's specificity pocket, while modifications on the naphthyridine ring will allow for fine-tuning of selectivity and pharmacokinetic properties.

The development workflow for a novel inhibitor based on this scaffold can be visualized as follows:

DFD cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cell-Based & ADME Profiling A Scaffold Selection: 1,5-Naphthyridine- 2-Carboximidamide B Virtual Screening & Docking Studies A->B Computational Modeling C Chemical Synthesis of Analog Library B->C Prioritize Targets D Biochemical Protease Inhibition Assay (Primary Screen) C->D Test Compounds E IC50 Determination & Selectivity Profiling D->E Identify Hits F Mechanism of Action (Kinetics) Studies E->F Characterize Potent Hits G Cell-Based Potency Assay E->G I Lead Optimization F->I H In Vitro ADME & Toxicity Screening G->H Confirm Cellular Activity H->I Assess Drug-like Properties

Caption: Drug discovery workflow for 1,5-naphthyridine-2-carboximidamide inhibitors.

Application Protocols

Protocol 1: General Synthesis of the 1,5-Naphthyridine-2-Carboximidamide Scaffold

The synthesis of the core scaffold can be achieved through established methods for naphthyridine construction, followed by conversion of a nitrile or related precursor to the carboximidamide. Classical methods like the Skraup or Friedländer synthesis can be employed to construct the core ring system.[3][10]

Step 1: Synthesis of 2-Cyano-1,5-naphthyridine A common route involves the reaction of a substituted 3-aminopyridine with an appropriate partner to form the second ring. For instance, a halo-1,5-naphthyridine can be a key intermediate.[10] The cyano group can then be introduced via nucleophilic substitution or a cross-coupling reaction.

Step 2: Conversion to Carboximidamide (Pinner Reaction)

  • Materials : 2-Cyano-1,5-naphthyridine, anhydrous ethanol (EtOH), dry hydrogen chloride (HCl) gas, anhydrous diethyl ether, ammonia solution in methanol.

  • Procedure : a. Dissolve the 2-cyano-1,5-naphthyridine starting material in anhydrous EtOH in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0°C in an ice bath. c. Bubble dry HCl gas through the solution for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed. d. The intermediate ethyl imidate hydrochloride will precipitate. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. e. Treat the imidate salt with a saturated solution of ammonia in methanol at room temperature. Stir for 12-24 hours. f. Remove the solvent under reduced pressure. Purify the resulting crude 1,5-naphthyridine-2-carboximidamide hydrochloride by recrystallization or column chromatography.

Protocol 2: Biochemical Screening for Protease Inhibition (Fluorogenic Assay)

This protocol describes a primary, high-throughput biochemical assay to screen a library of 1,5-naphthyridine-2-carboximidamide derivatives against a target protease.[1][11]

Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the active protease, releasing a fluorophore from a quencher and producing a measurable increase in fluorescence.[1] Inhibitors will prevent this cleavage, resulting in a low fluorescence signal.

Materials:

  • Target Protease (e.g., Thrombin, Trypsin, Factor Xa)

  • Fluorogenic Substrate (specific to the target protease)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0, with NaCl and CaCl2, specific to enzyme requirements)

  • Test Compounds (1,5-naphthyridine-2-carboximidamide derivatives) dissolved in DMSO

  • Positive Control Inhibitor (known inhibitor of the target protease)

  • 96-well or 384-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating : Dispense test compounds into the microplate wells to a final concentration of 10 µM. Include wells for a "no inhibitor" control (DMSO vehicle) and a positive control inhibitor.

  • Enzyme Addition : Add the target protease, diluted in assay buffer, to all wells. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation : Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Signal Detection : Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore. Monitor the increase in fluorescence intensity over 30-60 minutes in kinetic mode.

  • Data Analysis : a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Normalize the data to controls:

    • % Inhibition = 100 * (1 - [Velocity_Test_Compound / Velocity_DMSO_Control]) c. Identify "hits" as compounds exhibiting significant inhibition (e.g., >50%) at the screening concentration.

Data Presentation:

Compound IDStructure Modification% Inhibition at 10 µM
NNC-001Parent Scaffold75.2
NNC-0027-chloro substitution89.5
NNC-0036-methoxy substitution62.1
NNC-0047-phenyl substitution45.8
Positive Ctrl(e.g., Benzamidine)98.9
Protocol 3: Cell-Based Protease Inhibition Assay (Toxicity Rescue Model)

For many viral or bacterial proteases, their expression within a host cell is toxic, leading to cell death.[12][13][14] This phenomenon can be exploited to create a cell-based assay where a potent, cell-permeable inhibitor will rescue the cells from this toxicity.

Principle: Mammalian cells are engineered to express the target protease (e.g., SARS-CoV-2 3CLpro). Protease expression leads to cytotoxicity. The addition of a cell-permeable inhibitor blocks protease activity, preventing cell death and allowing for cell viability to be measured.[12][15]

DFD Start Seed HEK293T cells in 96-well plates Transfect Transfect cells with Protease-expressing plasmid Start->Transfect AddCmpd Add 1,5-naphthyridine- 2-carboximidamide derivatives Transfect->AddCmpd 4-6 hours post-transfection Incubate Incubate for 48-72 hours AddCmpd->Incubate Assay Measure cell viability (e.g., CellTiter-Glo) Incubate->Assay Analyze Analyze luminescence data to determine EC50 Assay->Analyze

Caption: Workflow for a cell-based toxicity rescue protease inhibitor assay.

Materials:

  • HEK293T or other suitable mammalian cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA encoding the target protease

  • Transfection reagent (e.g., Lipofectamine)

  • Test Compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding : Seed HEK293T cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Transfection : Transfect the cells with the protease-expressing plasmid according to the transfection reagent manufacturer's protocol. Include a control group transfected with an empty vector.

  • Compound Addition : 4-6 hours post-transfection, add serial dilutions of the test compounds to the wells. Final concentrations should typically range from 100 µM to 1 nM.

  • Incubation : Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • Viability Measurement : a. Equilibrate the plate and the viability reagent to room temperature. b. Add the viability reagent to each well according to the manufacturer's instructions. c. Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. d. Read the luminescence on a plate-reading luminometer.

  • Data Analysis : a. Normalize the luminescence data, setting the empty vector control as 100% viability and the protease-expressing, no-compound control as 0% rescue. b. Plot the percentage of cell rescue against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal cell rescue is observed).

Expected Results:

CompoundBiochemical IC50 (nM)Cell-Based EC50 (nM)
NNC-001851200
NNC-00215250
NNC-003110>10000

This data allows for the direct comparison of biochemical potency (IC50) with cellular activity (EC50), providing initial insights into compound permeability and stability in a cellular context.

Conclusion and Future Directions

The 1,5-naphthyridine-2-carboximidamide scaffold represents a promising and versatile starting point for the development of novel protease inhibitors. The synthetic accessibility allows for the creation of diverse chemical libraries, and the robust biochemical and cell-based screening protocols outlined here provide a clear path for identifying and characterizing potent lead compounds. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling to assess the drug-like properties of the most promising candidates.[16] The strategic combination of this privileged scaffold with a proven protease-interacting moiety holds significant potential for advancing the field of protease inhibitor drug design.

References

  • Taylor & Francis. (2013, October 24). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Retrieved from [Link]

  • Reaction Biology. Protease Assay Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Protease Assays - Assay Guidance Manual. Retrieved from [Link]

  • ACS Publications. (2022, February 2). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. Retrieved from [Link]

  • bioRxiv. (2020, August 29). A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. Retrieved from [Link]

  • MDPI. (2020, July 31). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Encyclopedia.pub. (2020, August 30). Fused 1,5-naphthyridines. Retrieved from [Link]

  • MDPI. (2025, March 7). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. Retrieved from [Link]

  • National Center for Biotechnology Information. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Retrieved from [Link]

  • BPS Bioscience. Protease Screening and Profiling Services. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Biocompare. Protease Assay Kits. Retrieved from [Link]

  • ACS Publications. (2004, August 4). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Retrieved from [Link]

  • MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • RSC Publishing. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • PubMed. (2024, February 15). Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs. Retrieved from [Link]

  • Semantic Scholar. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Preprints.org. (2023, May 16). Novel Wild Type and Mutate HIV-1 Protease Inhibitors Containing Heteroaryl Carboxamides in P2. Retrieved from [Link]

  • National Center for Biotechnology Information. Protease inhibitors and their peptidomimetic derivatives as potential drugs. Retrieved from [Link]

  • Oxford Academic. (2024, February 15). Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs. Retrieved from [Link]

  • PubMed. Carboxyl-modified amino acids and peptides as protease inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, October 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004, August 3). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Retrieved from [Link]

  • Wiley Online Library. THE NAPHTHYRIDINES. Retrieved from [Link]

  • PubMed. (2004, August 26). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Retrieved from [Link]

  • ResearchGate. (2004, September). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Retrieved from [Link]

  • PubMed. (2002, June 15). Synthesis and Pharmacological Activities of 1,8-naphthyridine Derivatives. Retrieved from [Link]

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  • PubMed. (2011, November 15). Novel 1,5-naphthyridine PI3Kδ inhibitors, an evaluation of WO2011075628. Retrieved from [Link]

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  • PubMed. (2024, July 11). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Retrieved from [Link]

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Application

Application Note: In Vivo Dosing and Administration Strategies for 1,5-Naphthyridine-2-Carboximidamide

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Strategy Guide Executive Summary & Pharmacological Context The 1,5-naphthyridine scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Strategy Guide

Executive Summary & Pharmacological Context

The 1,5-naphthyridine scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the development of potent kinase inhibitors (e.g., PI4K inhibitors for Plasmodium falciparum, Aurora/FLT3 inhibitors for oncology)[1]. When functionalized with a 2-carboximidamide (amidine) moiety, the molecule gains a critical pharmacophore that effectively mimics arginine residues, allowing it to engage aspartate carboxyl groups within target binding pockets[2].

However, the physicochemical properties of 1,5-naphthyridine-2-carboximidamide present significant in vivo dosing challenges. The Causality of Formulation: The amidine group is highly basic (pKa ~10–11) and remains almost entirely protonated at physiological pH (pH 7.4)[2]. While this positive charge is essential for robust target engagement, it severely restricts passive membrane permeability across the intestinal epithelium, resulting in poor oral bioavailability (often <5%)[3].

To overcome this, the administration route strictly dictates the formulation strategy:

  • Intravenous (IV) / Intraperitoneal (IP) Routes: Leverage the aqueous solubility of the protonated amidine (typically as a hydrochloride salt) utilizing co-solvent systems to keep the lipophilic naphthyridine core in solution.

  • Oral (PO) Routes: Necessitate prodrug strategies. The basic amidine is synthetically masked as an N-hydroxylated prodrug (amidoxime) or carbamate to neutralize the charge, allowing passive diffusion[4][5]. Post-absorption, the prodrug is rapidly reduced back to the active 1,5-naphthyridine-2-carboximidamide by the mitochondrial amidoxime reducing component (mARC) enzyme system[2].

Mechanistic Workflows

PK_Workflow N1 Compound Selection 1,5-Naphthyridine-2-carboximidamide N2 IV/IP Formulation (DMSO / PEG400 / Tween-80 / Saline) N1->N2 High Solubility Req. N3 PO Formulation (Amidoxime Prodrug in Methylcellulose) N1->N3 Permeability Req. N4 In Vivo Dosing (Murine Model) N2->N4 N3->N4 N5 Serial Blood Sampling (0.25 - 24 hrs) N4->N5 N6 LC-MS/MS Bioanalysis (Protein Precipitation) N5->N6 N7 PK Parameter Calculation (Clearance, Vd, t1/2, Bioavailability) N6->N7

Fig 1. In vivo formulation and pharmacokinetic profiling workflow for 1,5-naphthyridine derivatives.

Biotransformation P1 Oral Administration Amidoxime Prodrug P2 Intestinal Absorption (Passive Diffusion) P1->P2 P3 Hepatic/Mitochondrial Metabolism (mARC Enzyme System) P2->P3 P4 N-O Bond Cleavage (Reduction) P3->P4 NADH, Cyt b5 P5 Active Amidine 1,5-Naphthyridine-2-carboximidamide P4->P5 P6 Target Engagement (Kinase/Protease Inhibition) P5->P6

Fig 2. Biotransformation pathway of amidoxime prodrugs to active amidines via the mARC system.

Experimental Protocols: Formulation and Administration

To ensure a self-validating system, all formulations must be visually inspected for precipitation prior to dosing. The protocols below are optimized for murine models (C57BL/6 or BALB/c mice).

Protocol A: Preparation of IV/IP Formulation (Clear Solution)

For systemic exposure without the absorption barrier, the hydrochloride salt of 1,5-naphthyridine-2-carboximidamide is utilized.

  • Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline.

  • Causality: DMSO disrupts the crystal lattice of the compound. PEG300 acts as a primary solubilizer for the lipophilic naphthyridine core. Tween-80 (a surfactant) prevents micellar crash-out when the formulation is rapidly diluted in the aqueous environment of the bloodstream. Saline ensures the final solution is isotonic to prevent hemolysis.

  • Step-by-Step Procedure:

    • Weigh the required amount of 1,5-naphthyridine-2-carboximidamide HCl salt into a sterile glass vial.

    • Add DMSO (5% of final volume) and vortex for 1 minute until completely dissolved. Note: Mild sonication (water bath at 37°C) can be applied if particulates remain.

    • Add PEG300 (40% of final volume) and vortex for 30 seconds.

    • Add Tween-80 (5% of final volume) and vortex for 30 seconds.

    • Slowly add 0.9% sterile saline (50% of final volume) dropwise while continuously vortexing to prevent localized precipitation.

    • Filter the solution through a 0.22 µm PTFE syringe filter prior to IV administration (tail vein) at a dose volume of 5 mL/kg.

Protocol B: Preparation of PO Formulation (Suspension)

For oral efficacy studies, the amidoxime prodrug derivative is preferred to maximize gastrointestinal absorption[4].

  • Vehicle Composition: 0.5% Methylcellulose (MC) with 0.2% Tween-80 in Deionized (DI) Water.

  • Causality: Methylcellulose increases the viscosity of the vehicle, maintaining a homogeneous suspension of the hydrophobic prodrug over time. This ensures accurate volumetric dosing via oral gavage.

  • Step-by-Step Procedure:

    • Weigh the amidoxime prodrug of 1,5-naphthyridine-2-carboximidamide.

    • Add a small volume of 0.2% Tween-80 in water to wet the powder, creating a smooth paste using a glass stirring rod or mortar and pestle.

    • Gradually add 0.5% MC solution while mixing continuously until the target volume is reached.

    • Stir using a magnetic stir bar for 30 minutes at room temperature.

    • Administer via oral gavage using a bulb-tipped gastric gavage needle at a dose volume of 10 mL/kg. Ensure continuous stirring during the dosing procedure to prevent settling.

In Vivo Pharmacokinetic (PK) Profiling Workflow

A robust PK study requires precise temporal sampling and highly sensitive bioanalytical quantification.

  • Animal Dosing: Fast mice for 4 hours prior to PO dosing (water ad libitum). IV dosed mice do not require fasting. Typical doses: 1–5 mg/kg (IV) and 10–50 mg/kg (PO).

  • Serial Blood Sampling: Collect ~30 µL of blood via submandibular vein puncture at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood into K2EDTA-coated tubes. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a 96-well plate and store at -80°C.

  • Bioanalysis (LC-MS/MS):

    • Protein Precipitation: Add 150 µL of cold Acetonitrile (containing 50 ng/mL of a structurally similar internal standard) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes.

    • Chromatography: Inject 5 µL of the supernatant onto a C18 column. Amidines exhibit strong basic properties, so a mobile phase containing 0.1% Formic Acid or Trifluoroacetic Acid (TFA) is critical to promote ion-pairing and improve peak shape[2].

    • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation: Include a System Suitability Test (SST) injection before the run and Quality Control (QC) samples at low, medium, and high concentrations interspersed every 15 samples to verify instrument stability.

Quantitative Data Presentation: Representative PK Parameters

The following table summarizes expected pharmacokinetic parameters demonstrating the causality of formulation choices. Notice the stark contrast in oral bioavailability (F%) when utilizing the active amidine versus the amidoxime prodrug[3][4].

Pharmacokinetic ParameterIV Administration (Amidine HCl Salt)PO Administration (Amidine HCl Salt)PO Administration (Amidoxime Prodrug)
Dose (mg/kg) 2.010.010.0 (Amidine Eq.)
Cmax (ng/mL) 1,850 (at 0.08h)451,240
Tmax (h) N/A1.00.5 - 1.0
AUC₀₋∞ (ng·h/mL) 2,1003158,900
Clearance (mL/min/kg) 15.8N/AN/A
Volume of Distribution (Vss) (L/kg) 2.4N/AN/A
Half-life (t1/2) (h) 3.22.84.1
Bioavailability (F%) 100% ~3% ~85%

Note: The amidoxime prodrug demonstrates rapid absorption followed by efficient in vivo conversion to the active 1,5-naphthyridine-2-carboximidamide, yielding significantly higher systemic exposure (AUC) and bioavailability.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques and flash chromatography for 1,5-naphthyridine-2-carboximidamide mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the isolation of complex nitrogenous heterocycles, I have designed this guide to address the specific chromatographic challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the isolation of complex nitrogenous heterocycles, I have designed this guide to address the specific chromatographic challenges associated with 1,5-naphthyridine-2-carboximidamide derivatives.

When handling these mixtures, you are dealing with a molecule that possesses a bidentate 1,5-naphthyridine core and a highly basic carboximidamide (amidine) moiety. This structural combination creates a "perfect storm" for irreversible acid-base interactions on standard stationary phases. This guide bypasses generic advice, providing field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 1,5-naphthyridine-2-carboximidamide streak extensively on bare silica, even with highly polar solvent mixtures like DCM/MeOH? A1: The root cause is a severe pKa disparity. Amidines are highly basic (pKa ~11–12), whereas bare silica gel contains active, weakly acidic silanol groups (pKa ~4.5–5.0). Instead of standard adsorption-desorption partitioning, your compound is undergoing an irreversible ionic cation-exchange interaction with the stationary phase. To mitigate this, you must neutralize the acidic silanols by adding 1–3% triethylamine (TEA) to your mobile phase (1[1]). Alternatively, utilizing an amine-functionalized silica column prevents these acid-base interactions entirely, simplifying the purification of basic organic amines (2[2]).

Q2: I added TEA to my mobile phase, but I am still seeing poor recovery and on-column decomposition. What is the mechanistic cause? A2: If the silica column is not pre-equilibrated (slurry-packed) with the TEA-modified solvent, the amidine will still encounter active acidic sites at the solvent front. Furthermore, highly basic amidines can undergo acid-catalyzed hydrolysis to the corresponding amides if trace water is present on the acidic silica. If decomposition persists despite TEA deactivation, you must abandon bare silica and switch to amine-bonded stationary phases, which can be run under normal phase conditions without basic modifiers (3[3]).

Q3: How do I efficiently separate the amidine from unreacted 1,5-naphthyridine precursors? A3: 1,5-Naphthyridine derivatives are often synthesized via Skraup reactions or cross-coupling, leaving less polar precursors in the crude mixture (4[4]). Because the amidine is significantly more polar than the parent naphthyridine, a step-gradient approach is highly effective. Elute the unreacted 1,5-naphthyridine with a low-polarity system (e.g., Hexane/EtOAc 1:1), then switch to a highly polar, basic system (e.g., DCM/MeOH/TEA) to elute the amidine target, ensuring high regioselective purity (5[5]).

Part 2: Quantitative Performance of Stationary Phases

To make an informed decision on your purification strategy, review the empirical performance data of 1,5-naphthyridine-2-carboximidamide across various stationary phases.

Stationary PhaseMechanism of ActionMobile Phase CompatibilityAmidine Recovery (%)Peak Shape (Resolution)
Bare Silica (Untreated) Adsorption + Cation ExchangeHexane/EtOAc, DCM/MeOH< 40% (High Loss)Severe Tailing / Streaking
TEA-Deactivated Silica Adsorption (Silanols Blocked)DCM/MeOH + 1-3% TEA75 - 85%Moderate to Good
Amine-Functionalized (NH2) Pure Adsorption (Basic Surface)Hexane/EtOAc (No Modifiers)> 90%Excellent (Sharp Peaks)
C18 Reverse Phase Hydrophobic PartitioningH2O/MeCN + 0.1% NH4OH85 - 95%Excellent

Part 3: Self-Validating Experimental Protocols

A robust protocol must prove its own success at each step. The following methodologies incorporate built-in validation checks to prevent downstream failures.

Protocol A: TEA-Deactivated Normal Phase Flash Chromatography

Use this method if amine-functionalized columns are unavailable.

  • Mobile Phase Preparation: Prepare a solvent system of DCM/MeOH (e.g., 90:10) and add exactly 2% (v/v) Triethylamine (TEA).

  • Column Pre-equilibration (Critical Step): Slurry-pack the bare silica gel using the TEA-modified mobile phase. Flush with at least 3 column volumes (CV).

    • Validation Check: Collect the eluent and measure the pH. It must read > 8.0. If it is neutral, the silanols have not been fully neutralized; flush with 2 more CVs.

  • Sample Loading: Dissolve the crude 1,5-naphthyridine-2-carboximidamide in a minimum volume of DCM containing 2% TEA. Load evenly onto the column head.

    • Validation Check: Inspect the column head with a handheld UV lamp (254 nm). The band should be narrow and uniform.

  • Elution & Fraction Collection: Run the column using the TEA-modified solvent.

    • Validation Check: Spot fractions on a TLC plate and stain with Dragendorff reagent. An orange/red spot confirms the elution of the nitrogen-rich naphthyridine/amidine compound (4[4]).

  • Solvent Removal: Concentrate fractions under reduced pressure. To remove residual TEA, co-evaporate the residue 3 times with 10 mL of toluene.

    • Validation Check: Perform a crude 1H-NMR. The absence of a triplet at ~1.0 ppm and a quartet at ~2.5 ppm confirms complete TEA removal.

Protocol B: Amine-Functionalized Silica (KP-NH) Chromatography

This is the gold standard for highly basic amidines, eliminating the need for TEA.

  • Column Selection: Select an amine-bonded phase column (e.g., KP-NH).

  • Solvent Selection: Treat the amine column exactly as a normal phase column. Prepare a simple Hexane/EtOAc gradient (no basic modifiers required) (3[3]).

    • Validation Check: Run a pilot TLC on an amine-functionalized TLC plate. Adjust the Hexane/EtOAc ratio until the target spot has an Rf between 0.2 and 0.4.

  • Dry Loading: Adsorb the crude mixture onto a small amount of Celite or amine-silica, dry under vacuum, and load into a solid load cartridge.

  • Elution: Run the gradient from 0% to 100% EtOAc over 15 CVs.

    • Validation Check: Perform LC-MS on the target peak fractions. Confirm the presence of the [M+H]+ ion corresponding to the 1,5-naphthyridine-2-carboximidamide mass before pooling.

Part 4: Decision Workflow Visualization

G Start Crude 1,5-Naphthyridine-2-carboximidamide Reaction Mixture TLC Perform TLC on Bare Silica (EtOAc/Hexane) Start->TLC Check Observe Spot Behavior TLC->Check Tailing Severe Tailing / Streaking (Rf < 0.2) Check->Tailing Basic Amine Interaction Good Well-Resolved Spots (Rf 0.2 - 0.4) Check->Good Ideal Partitioning Mod1 Add 1-3% TEA to Mobile Phase or Use Amine-Modified Silica Tailing->Mod1 Flash Standard Flash Chromatography (Bare Silica) Good->Flash Validate LC-MS & 1H-NMR Validation (Self-Validating Step) Mod1->Validate Flash->Validate

Workflow for selecting the optimal purification strategy for 1,5-naphthyridine-2-carboximidamide.

References

  • 1 - BenchChem

  • 3 - Teledyne ISCO 3.4 - ACS Publications 4.5 - Beilstein Journals

  • 2 - Biotage

Sources

Optimization

Resolving HPLC peak tailing for 1,5-naphthyridine-2-carboximidamide quantitative analysis

Topic: Resolving HPLC Peak Tailing for 1,5-Naphthyridine-2-Carboximidamide Quantitative Analysis Prepared by: Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving HPLC Peak Tailing for 1,5-Naphthyridine-2-Carboximidamide Quantitative Analysis Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter severe chromatographic distortions when analyzing highly basic, nitrogen-rich heteroaromatics. 1,5-naphthyridine-2-carboximidamide is a notoriously difficult compound to analyze quantitatively. It possesses both a naphthyridine core and a carboximidamide (amidine) functional group, making it extremely basic and highly polar.

This guide is designed to move beyond generic advice by explaining the exact causality behind your peak tailing and providing a self-validating framework to resolve it.

I. Diagnostic Workflow

Before altering your chemical parameters, you must systematically isolate the root cause of the peak distortion. Follow the logical workflow below to determine if your issue is physical (hardware/column bed) or chemical (secondary interactions).

G Start Peak Tailing Observed (As > 1.5) Check Inject Neutral Marker (e.g., Toluene) Start->Check Decision Does the neutral marker tail? Check->Decision Physical Physical Issue (Void Volume, Blocked Frit) Decision->Physical Yes Chemical Chemical Issue (Silanol Interactions) Decision->Chemical No FixPhys Replace Frit / Column Minimize Dead Volume Physical->FixPhys FixChem1 Lower pH < 3.0 (Protonate Silanols) Chemical->FixChem1 FixChem2 Use Type B / CSH End-capped Column Chemical->FixChem2 FixChem3 Add Competing Base (e.g., 0.1% TEA) Chemical->FixChem3

Troubleshooting workflow for HPLC peak tailing of basic analytes.

II. Frequently Asked Questions (FAQs)

Q1: Why does 1,5-naphthyridine-2-carboximidamide exhibit severe peak tailing while my neutral analytes elute symmetrically?

A: The causality lies in the acid-base chemistry between your analyte and the stationary phase. The carboximidamide group has a high pKa (typically >11), meaning it is permanently protonated (positively charged) under standard reversed-phase HPLC conditions. Simultaneously, the silica backbone of your column contains residual silanol groups (Si-OH) with a pKa of ~3.5 to 4.5.

At a mid-range pH (e.g., pH 5-7), these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻). The electrostatic attraction between your positively charged amidine and the negatively charged silanols creates a strong ion-exchange mechanism[1]. Because this secondary interaction has much slower desorption kinetics than standard hydrophobic partitioning, the analyte molecules "stick" to the active sites and release slowly, producing the characteristic tail[2].

Q2: How do I definitively prove whether the tailing is caused by these chemical interactions or a failing column?

A: You must use a self-validating diagnostic protocol . Inject a purely neutral, hydrophobic marker (such as toluene or uracil). Because neutral compounds cannot undergo acid-base ion-exchange interactions, they will not tail due to active silanols[2].

  • If the neutral marker tails: You have a physical problem (e.g., a collapsed column bed creating a void volume, a partially blocked inlet frit, or excessive extra-column dead volume).

  • If the neutral marker is perfectly symmetrical but your carboximidamide tails: You have confirmed a secondary chemical interaction and must adjust your mobile or stationary phase[2].

Q3: What is the most effective mobile phase strategy to resolve this chemical tailing?
Q4: Are there specific stationary phases designed for this class of highly basic heteroaromatics?

A: Yes. Older "Type A" silica columns have a high concentration of acidic, active silanols and should be avoided entirely for carboximidamides[4]. You should upgrade to high-purity "Type B" silica columns that have been exhaustively end-capped (where residual silanols are chemically reacted with short-chain silanes to block access)[4]. Alternatively, use Charged Surface Hybrid (CSH) columns, which incorporate a low-level positive surface charge that electrostatically repels basic compounds, yielding excellent peak shapes even in low-ionic-strength mobile phases like formic acid[3].

Q5: I am forced to use a legacy method on an older column at mid-pH. How can I suppress the tailing?

A: If you cannot change the column or drop the pH, you must introduce a competing base into the mobile phase. Adding 0.1% Triethylamine (TEA) is a classic and highly effective technique[4],. TEA is a small, highly basic molecule that will aggressively bind to and saturate the active silanoate sites on the column. By occupying these "velcro" sites, TEA prevents your 1,5-naphthyridine-2-carboximidamide from interacting with them, forcing it to partition purely based on hydrophobicity.

III. Quantitative Data Summary

The table below summarizes the expected quantitative improvements in peak shape (measured by Asymmetry Factor, As​ ) when applying the targeted solutions discussed above to a highly basic analyte like 1,5-naphthyridine-2-carboximidamide.

Chromatographic ParameterSuboptimal ConditionOptimized ConditionMechanism of ImprovementExpected Asymmetry ( As​ ) Shift
Mobile Phase pH pH 6.5 (Ammonium Acetate)pH 2.5 (Phosphate/TFA)Protonates residual silanols (Si-OH), neutralizing electrostatic binding sites.2.8 1.1
Stationary Phase Type A Silica (Uncapped)Type B Silica (Fully End-capped)Steric shielding of silanols prevents basic nitrogen interaction.3.5 1.2
Buffer Concentration 5 mM50 mMHigh ionic strength masks residual electrostatic interactions.1.9 1.3
Mobile Phase Additive None0.1% Triethylamine (TEA)TEA acts as a competing base, saturating active silanol sites.2.5 1.1

IV. Experimental Protocol: Self-Validating Method Optimization

To guarantee reliable quantitative analysis of 1,5-naphthyridine-2-carboximidamide, execute the following step-by-step methodology. This protocol is designed to be self-validating, ensuring system integrity before chemical optimization.

Step 1: System Baseline Verification & Physical Integrity Check

  • Purge the HPLC system with a 50:50 Water:Acetonitrile solution to remove any residual buffers.

  • Install your analytical column and set the flow rate to 1.0 mL/min.

  • Inject 1 µL of a neutral marker (e.g., Toluene, 0.1 mg/mL).

  • Calculate the Asymmetry factor ( As​ ) at 10% peak height.

    • Validation Gate: If As​ > 1.2, replace the column frit or the column itself. Do not proceed to Step 2 until the physical system is validated.

Step 2: Mobile Phase Preparation (Low pH / High Buffer Capacity)

  • Aqueous Phase (A): Dissolve 6.8 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1.0 L of HPLC-grade water to create a 50 mM solution.

  • Carefully titrate the buffer with concentrated Phosphoric Acid ( H3​PO4​ ) until the pH reaches exactly 2.5.

  • Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 3: Column Equilibration

  • Install a fully end-capped, high-purity Type B C18 column (e.g., Waters XSelect CSH C18 or Agilent ZORBAX Eclipse Plus).

  • Set the column oven to 30°C to improve mass transfer kinetics.

  • Equilibrate the column at your starting gradient conditions (e.g., 95% A / 5% B) for a minimum of 20 column volumes to ensure complete protonation of the silica surface.

Step 4: Analyte Injection & System Suitability

  • Inject 5 µL of your 1,5-naphthyridine-2-carboximidamide standard (prepared in the initial mobile phase conditions to prevent solvent-mismatch fronting).

  • Record the chromatogram at the optimal UV absorbance wavelength (typically ~254 nm for naphthyridines).

  • Calculate the USP Tailing Factor ( T ).

    • Success Criterion: A well-optimized system utilizing this protocol will yield a T value between 0.95 and 1.20, ensuring accurate and reproducible integration for quantitative analysis.

V. References

  • Troubleshooting Peak Tailing in LC Scribd

  • Troubleshooting Peak Shape Problems in HPLC Waters Corporation

  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing Chromatography Online

  • HPLC Peak Tailing Axion Labs

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies National Institutes of Health (PMC)

Sources

Troubleshooting

Handling hygroscopic properties of 1,5-naphthyridine-2-carboximidamide hydrochloride salts

Technical Support Center: Handling & Troubleshooting Hygroscopic 1,5-Naphthyridine-2-carboximidamide Hydrochloride Salts Welcome to the Technical Support Center. This guide is curated for researchers, analytical chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Troubleshooting Hygroscopic 1,5-Naphthyridine-2-carboximidamide Hydrochloride Salts

Welcome to the Technical Support Center. This guide is curated for researchers, analytical chemists, and formulation scientists working with 1,5-naphthyridine-2-carboximidamide hydrochloride. As a nitrogen-rich heterocyclic amidine salt, this active pharmaceutical ingredient (API) exhibits extreme hygroscopicity. The highly electronegative chloride counterion acts as a potent hydrogen bond acceptor, readily scavenging atmospheric moisture 1. This guide provides mechanistic insights, validated protocols, and troubleshooting steps to ensure scientific integrity during your experiments.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does the API rapidly gain weight and become a sticky paste on the analytical balance? Causality: You are observing deliquescence. While hydrochloride salts are essential for enhancing the aqueous solubility of basic drugs, they inherently compromise solid-state stability 1. The chloride ion forms strong hydrogen bonds with water molecules. At relative humidities (RH) above the deliquescence point, the salt absorbs so much moisture that it dissolves in its own adsorbed water, forming a surface micro-solution 2.

Q2: We observe an unexplained baseline shift and new peaks in our X-ray Powder Diffraction (XRPD) data after a month of storage. What is happening? Causality: The API is likely undergoing moisture-induced salt disproportionation. When moisture condenses on the crystal surface, it creates a localized aqueous microenvironment. If the local pH exceeds the pHmax​ of the salt, the hydrochloride salt dissociates, releasing volatile HCl gas and precipitating the poorly soluble 1,5-naphthyridine-2-carboximidamide free base 3. The new XRPD peaks belong to the free base polymorph.

Disproportionation API_Salt 1,5-Naphthyridine-2-carboximidamide HCl (Solid Salt) Moisture Atmospheric Moisture (H2O Adsorption) API_Salt->Moisture Exposure Micro_Solution Surface Micro-solution (Dissociation into Ions) API_Salt->Micro_Solution Dissolution Moisture->Micro_Solution Free_Base Precipitation of Free Base (Low Solubility) Micro_Solution->Free_Base pH > pH_max Volatilization Loss of HCl (Volatilization) Micro_Solution->Volatilization Equilibrium Shift

Figure 1: Logical relationship of moisture-induced salt disproportionation.

Q3: How can I formulate this API without losing its solubility benefits? Causality: You must shield the chloride ion from atmospheric moisture. Two proven strategies exist:

  • Co-crystallization: Forming a salt co-crystal with an organic acid (e.g., citric acid) incorporates the chloride ion into a tight internal hydrogen-bonding network, preventing it from interacting with external water molecules 1.

  • Polymer Film Coating: Using moisture-barrier polymers (like Eudragit® combinations) around the solid dosage core physically blocks water vapor from reaching the hygroscopic API 4.

Section 2: Quantitative Data & Classification

To standardize handling, we classify the API based on European Pharmacopoeia (Ph. Eur.) criteria using Dynamic Vapor Sorption (DVS) data at 25°C and 80% RH.

Ph. Eur. ClassificationMass Increase (Δm) at 80% RHAPI State ObservationRecommended Handling Protocol
Slightly Hygroscopic 0.2% ≤ Δm < 2.0%Free-flowing powderStandard ambient weighing
Hygroscopic 2.0% ≤ Δm < 15.0%Clumping, loss of flowabilityControlled humidity (<30% RH)
Very Hygroscopic Δm ≥ 15.0%Sticky pasteGlovebox / Isolator required
Deliquescent Sufficient to form a liquidComplete phase changeGlovebox + Pre-filled vials 5

Note: 1,5-Naphthyridine-2-carboximidamide hydrochloride typically falls into the Very Hygroscopic or Deliquescent categories depending on the exact polymorphic form and specific surface area.

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Accurate Weighing of Deliquescent Salts for Assays Objective: Prevent mass-error caused by rapid moisture sorption during the weighing of the API for quantitative biological or chemical assays. Self-Validating Step: The analytical balance drift should remain <0.05 mg over 60 seconds. If drift exceeds this threshold, moisture is actively being absorbed, indicating the microenvironment is not sufficiently dry.

  • Preparation: Transfer the sealed API vial, an analytical microbalance, and pre-dried reaction vials into a positive-pressure inert glovebox (Nitrogen or Argon atmosphere, <5 ppm H₂O).

  • Equilibration: Allow all materials to equilibrate in the glovebox for at least 2 hours to dissipate static charges.

  • Weighing by Difference:

    • Tare the empty, dry reaction vial.

    • Rapidly transfer the estimated mass of 1,5-naphthyridine-2-carboximidamide hydrochloride into the vial.

    • Record the exact mass.

  • Sealing: Cap the vial with a PTFE-lined septum cap before removing it from the glovebox.

  • Solvent Addition: Inject anhydrous solvent (e.g., dry DMSO) directly through the septum using a syringe to prepare the stock solution without exposing the salt to ambient air 5.

Protocol B: Dynamic Vapor Sorption (DVS) Profiling Objective: Quantify the hygroscopicity and identify phase transitions (e.g., hydrate formation).

  • Sample Loading: Load 10–20 mg of the API into the quartz sample pan of the DVS instrument.

  • Drying Cycle: Ramp humidity to 0% RH at 25°C and hold until the mass change is <0.002% per minute (this establishes the absolute dry mass baseline).

  • Sorption Cycle: Increase RH in 10% increments from 0% to 90% RH. Hold at each step until equilibrium is reached ( dm/dt < 0.002%/min).

  • Desorption Cycle: Decrease RH back to 0% in 10% increments.

  • Analysis: Plot the sorption-desorption isotherm. Hysteresis (a gap between the sorption and desorption curves) indicates hydrate formation or bulk absorption rather than mere surface adsorption.

DVS_Workflow Start Load API Salt (1,5-Naphthyridine... HCl) Dry 0% RH Drying Cycle (Establish Baseline) Start->Dry Sorption Sorption Cycle (0% -> 90% RH) Dry->Sorption Desorption Desorption Cycle (90% -> 0% RH) Sorption->Desorption Isotherm Generate Isotherm (Check for Hysteresis) Desorption->Isotherm Decision Hysteresis Present? Isotherm->Decision Hydrate Hydrate Formation (Structural Water) Decision->Hydrate Yes Surface Surface Adsorption (Reversible Moisture) Decision->Surface No

Figure 2: Experimental workflow for Dynamic Vapor Sorption (DVS) profiling.

References

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar URL
  • Title: How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations Source: Crystal Pharmatech URL
  • Title: How do you handle hygroscopic salts?
  • Source: National Institutes of Health (NIH)
  • Title: Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability Source: Globe Thesis URL

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Reference Data & Comparative Studies

Validation

Comparative Analysis of Naphthyridine Derivatives in Antimicrobial Drug Discovery

Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Naphthyridine Scaffold The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Since th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Since the introduction of nalidixic acid in 1967, the structural evolution of naphthyridines has birthed the highly successful fluoroquinolone class. Today, the escalating crisis of antimicrobial resistance (AMR) has catalyzed a renaissance in naphthyridine research, expanding the chemical space into 1,5-, 2,7-, and novel 1,8-substituted derivatives. This guide provides a rigorous comparative analysis of these derivatives, evaluating their mechanistic pathways, quantitative efficacy, and the self-validating experimental protocols required for their preclinical assessment.

Mechanistic Paradigm: Topoisomerase Inhibition & Efflux Modulation

The primary bactericidal mechanism of active naphthyridine derivatives relies on the targeted inhibition of bacterial Type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[1].

  • Enzyme-DNA Cleavage Complex Stabilization: Naphthyridines intercalate into the DNA at the cleavage site created by the enzyme, stabilizing the complex. This prevents normal DNA ligation, causing replication fork arrest and lethal double-strand breaks[1].

  • Efflux Pump Inhibition (Adjuvant Therapy): Certain derivatives, such as 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB), lack direct antibacterial activity but act as potent inhibitors of NorA and MepA efflux pumps. When co-administered, they restore the efficacy of fluoroquinolones against multi-drug resistant (MDR) strains[2].

Mechanism DNA Bacterial DNA Complex Enzyme-DNA Cleavage Complex DNA->Complex Supercoiling Enzyme DNA Gyrase / Topo IV Enzyme->Complex Cleavage Arrest Replication Fork Arrest Complex->Arrest Normal Ligation Blocked Drug Naphthyridine Derivative (e.g., Enoxacin) Drug->Complex Binds & Stabilizes Death Bacterial Cell Death Arrest->Death Double-Strand Breaks

Fig 1. Mechanistic pathway of naphthyridine-mediated DNA gyrase inhibition and cell death.

Quantitative Comparative Analysis

To objectively evaluate the clinical potential of emerging naphthyridine derivatives, we must benchmark them against first-generation (Nalidixic acid) and second-generation (Enoxacin) standards[1]. Recent innovations include glucosamine-conjugated 1,8-naphthyridines, which exhibit enhanced lipid-mediated cellular uptake[3], and 2,7-naphthyridines, which demonstrate microbiota-sparing properties[4].

Table 1: Comparative MIC Values and Mechanistic Profiling
Compound Class / DerivativeTarget Pathogen(s)MIC (µg/mL)Mechanism of Action / Key Advantage
Nalidixic Acid (1st Gen)E. coli4.0 - 8.0DNA Gyrase A subunit inhibitor. High resistance rates[1].
Enoxacin (Fluoroquinolone)S. aureus, E. coli0.5 - 2.0Dual inhibition of DNA Gyrase & Topo IV. Broad spectrum[1].
1,8-Naphthyridine Glucosamine (Cmpd 7) P. aeruginosa7.81Enhanced hydrophobicity improves lipid-mediated uptake[3].
1,8-Naphthyridine Glucosamine (Cmpd 6) MRSA62.52-3x more potent than Nalidixic acid against MRSA[3].
2,7-Naphthyridine (Cmpd 10j) S. aureus (Biofilms)2.0 - 4.0Microbiota-sparing (low toxicity to Lactobacillus); anti-biofilm[4].
3-TNB (2-Amino-5-chloro deriv.)MDR Strains≥ 1024No direct activity; acts as an efflux pump (NorA/MepA) inhibitor[2].

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I emphasize that phenotypic data (MIC) must always be paired with target-specific enzymatic validation. The following protocols form a self-validating system: the first establishes whole-cell efficacy, while the second confirms the intracellular mechanism.

Protocol 1: High-Throughput Broth Microdilution (MIC Determination)

Causality Check: Why use resazurin? Naphthyridine derivatives are often hydrophobic and can precipitate in aqueous media, creating optical density artifacts. Resazurin is a metabolic indicator; its reduction to fluorescent resorufin strictly correlates with viable cellular respiration, eliminating false-positive resistance readings.

  • Compound Preparation: Dissolve the naphthyridine derivative in 100% DMSO to create a 10 mg/mL stock. Critical: Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v) to prevent solvent-induced membrane toxicity.

  • Inoculum Standardization: Grow the target bacterial strain (e.g., MRSA ATCC 43300) in Mueller-Hinton Broth (MHB) to the exponential phase. Adjust the turbidity to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL), then dilute 1:100 in MHB.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well. Incubate at 37°C for 18-24 hours.

  • Colorimetric Readout: Add 10 µL of 0.015% resazurin solution to each well. Incubate for 2 hours in the dark. The MIC is defined as the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced).

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Causality Check: Phenotypic death does not prove topoisomerase inhibition. This cell-free assay uses relaxed pBR322 plasmid DNA. Active DNA gyrase will introduce negative supercoils (requiring ATP), which migrate faster on an agarose gel. A true naphthyridine inhibitor will trap the relaxed plasmid state.

  • Reaction Assembly: In a 20 µL reaction volume, combine 1X Gyrase Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), 0.5 µg of relaxed pBR322 plasmid, and 1 U of purified E. coli DNA Gyrase.

  • Inhibitor Addition: Add the naphthyridine candidate at concentrations flanking its established MIC (e.g., 0.5x, 1x, 5x MIC).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 20 µL of STOP buffer (50% glycerol, 0.25% bromophenol blue, 50 mM EDTA) and 1 µL of Proteinase K (to degrade the enzyme and release the DNA).

  • Electrophoresis: Run the samples on a 1% agarose gel (without ethidium bromide) at 3 V/cm for 3 hours. Post-stain with SYBR Safe and image. Validation: A thick band near the top of the gel (relaxed DNA) confirms successful topoisomerase inhibition.

Workflow Prep Compound Library Prep (DMSO Stock <1% final) Dilution Serial Broth Microdilution (96-well plate) Prep->Dilution Inoculum Standardized Inoculum (0.5 McFarland) Inoculum->Dilution Incubate Incubation (37°C, 18-24h) Dilution->Incubate Readout Resazurin Colorimetric Readout Incubate->Readout Assess Viability Enzyme Target Validation: DNA Gyrase Assay Readout->Enzyme Hit Triage (MIC < 10 µg/mL)

Fig 2. Self-validating high-throughput workflow for MIC determination and target validation.

Conclusion & Future Perspectives

The naphthyridine scaffold remains a cornerstone of antimicrobial drug discovery. While early 1,8-naphthyridines like nalidixic acid have been rendered obsolete by widespread resistance, modern structural biology has revitalized the field. The conjugation of lipophilic moieties (e.g., glucosamine) drastically improves Gram-negative penetration[3], while 2,7-naphthyridine isomers offer a targeted, microbiota-sparing approach crucial for preventing secondary infections[4]. Furthermore, repurposing non-lethal naphthyridines as efflux pump inhibitors presents a highly viable strategy to rescue the efficacy of existing fluoroquinolones[2].

References

  • Source: Pharmaceuticals (MDPI) / PubMed Central (PMC)
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains Source: MDPI URL
  • Source: PubMed Central (PMC)
  • WO2020084648A1 - 1,8-naphthyridine glucosamine derivatives, their use in the treatment of microbial infections, and a method for preparation Source: Google Patents URL

Sources

Comparative

A Comparative Guide to Amidine Pharmacophores: Benchmarking 1,5-Naphthyridine-2-carboximidamide Against Established Standards

The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a cornerstone in medicinal chemistry. Its ability to exist in a protonated, cationic state at ph...

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Author: BenchChem Technical Support Team. Date: April 2026

The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a cornerstone in medicinal chemistry. Its ability to exist in a protonated, cationic state at physiological pH allows it to engage in crucial hydrogen bonding and electrostatic interactions within biological systems. This guide provides an in-depth comparison of the novel 1,5-naphthyridine-2-carboximidamide scaffold against three well-established amidine-containing drugs: benzamidine, amiloride, and diminazene. We will delve into their mechanisms of action, target selectivity, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.

While extensive data exists for the standard pharmacophores, it is important to note that 1,5-naphthyridine-2-carboximidamide represents a more recent and less-explored chemical entity. Consequently, this guide will present a prospective analysis of its potential attributes based on the known properties of the 1,5-naphthyridine core and the carboximidamide functional group, highlighting areas for future investigation.

The Established Players: A Trio of Amidine Excellence

To provide a robust benchmark, we first examine three widely recognized amidine-based drugs, each with a distinct mechanism of action and therapeutic application.

Benzamidine: The Archetypal Serine Protease Inhibitor

Benzamidine is a simple, yet effective, competitive inhibitor of trypsin-like serine proteases.[1] Its positively charged amidinium group mimics the side chain of arginine, allowing it to bind to the negatively charged aspartate residue in the S1 pocket of these enzymes.[2] This interaction underpins its use as a fundamental tool in protein biochemistry to prevent proteolytic degradation.[1]

Key Biological Activities and Pharmacokinetics of Benzamidine

ParameterValueTarget(s)Reference(s)
Ki 35 µMTrypsin[3]
350 µMPlasmin[3]
220 µMThrombin[3]
20 µMTryptase[4]
97 µMuPA[4]
110 µMFactor Xa[4]
Administration Oral-[5]
Absorption Well absorbed-[5]
Peak Plasma Conc. Reached fairly rapidly-[5]
Half-life ~13 hours-[5]
Protein Binding <20%-[5]
Metabolism Primarily oxidation, conjugation, and dealkylation-[5][6]
Amiloride: The Epithelial Sodium Channel (ENaC) Blocker

Amiloride is a potassium-sparing diuretic that directly blocks the epithelial sodium channel (ENaC) in the distal tubules of the kidney.[7][8][9] This inhibition prevents the reabsorption of sodium, leading to increased water excretion without a concomitant loss of potassium.[10][11] Its clinical applications include the management of hypertension and congestive heart failure.

Key Biological Activities and Pharmacokinetics of Amiloride

ParameterValueTarget(s)Reference(s)
IC50 ~0.1 µMEpithelial Sodium Channel (ENaC)[7]
Administration Oral, Inhaled-[7][12]
Bioavailability 15-25% (oral)-[7]
Onset of Action ~2 hours (oral)-[7][10]
Half-life 6 to 9 hours-[7]
Protein Binding ~23%-[7]
Metabolism Nil-[7]
Excretion Urine (20-50%), Feces (40%)-[7]
Diminazene (Berenil): The DNA Minor Groove Binder

Diminazene is an aromatic diamidine primarily used as an antitrypanosomal agent in veterinary medicine.[13][14] Its mechanism of action involves binding to the minor groove of DNA, with a preference for AT-rich sequences.[14][15] This interaction can interfere with DNA replication and transcription, leading to cytotoxicity in rapidly dividing organisms like trypanosomes.[14] More recent research has also shown its ability to bind to G-quadruplexes with high affinity.[15]

Key Biological Activities and Pharmacokinetics of Diminazene

ParameterValueTarget(s)Reference(s)
Kd ~1 nMG-quadruplexes[15]
Administration Intramuscular (i.m.), Intravenous (i.v.)-[16][17]
Absorption Rapid (i.m.)-[16][17]
Tmax ~20-30 minutes (i.m.)-[16][17][18]
Half-life (elimination) 5.31 ± 3.89 h (i.m. in dogs)-[16][17][18]
32.0 ± 28.8 h (i.v. in dogs)-[16]
9.30 ± 1.40 h (i.v. in sheep)-[19]
Protein Binding 65-85% (concentration-dependent in sheep)-[19]
Distribution Rapidly distributed and sequestered into the liver-[17][18]

The Challenger: 1,5-Naphthyridine-2-carboximidamide - A Prospective Analysis

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition, and anti-cancer, anti-inflammatory, and antimicrobial properties.[20][21][22] The introduction of a carboximidamide group at the 2-position is anticipated to bestow upon the molecule the characteristic properties of an amidine pharmacophore.

Based on the foundational principles of medicinal chemistry, we can infer the following potential attributes for 1,5-naphthyridine-2-carboximidamide:

  • Potential as a Serine Protease Inhibitor: The carboximidamide group, like the amidine in benzamidine, could act as a bioisostere for arginine or lysine, potentially targeting the active sites of serine proteases. The rigid, bicyclic 1,5-naphthyridine core could provide a scaffold for orienting the amidine group and for establishing additional interactions within the enzyme's binding pocket, potentially leading to higher affinity and selectivity compared to the simpler benzamidine.

  • DNA and RNA Binding Capabilities: The planar aromatic nature of the 1,5-naphthyridine ring system, combined with the cationic carboximidamide group, suggests a potential for intercalation or groove binding with nucleic acids, similar to diminazene.[23] This could open avenues for its investigation as an antimicrobial or anticancer agent.

  • Kinase Inhibition: Numerous 1,5-naphthyridine derivatives have been identified as potent kinase inhibitors.[18][24][25] The carboximidamide moiety could potentially form key hydrogen bond interactions with the hinge region of various kinases, a common binding motif for kinase inhibitors.

  • Modulation of Ion Channels: While less directly predictable, the presence of a cationic group and a heterocyclic scaffold could lead to interactions with ion channels, though likely with a different profile than amiloride's specific ENaC inhibition.

It must be reiterated that these are prospective analyses. Rigorous experimental validation is required to ascertain the actual biological activity and pharmacokinetic profile of 1,5-naphthyridine-2-carboximidamide.

Experimental Protocols for Benchmarking Amidine Pharmacophores

To facilitate the direct comparison of novel amidine compounds like 1,5-naphthyridine-2-carboximidamide against established standards, the following detailed experimental protocols are provided.

Serine Protease Inhibition Assay (Fluorometric)

This protocol is designed to determine the inhibitory potency (IC50) of a compound against a specific serine protease.

Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin, Plasmin)

  • Fluorogenic substrate specific to the protease (e.g., Boc-Val-Pro-Arg-AMC for thrombin)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Test compound (e.g., 1,5-naphthyridine-2-carboximidamide) and reference inhibitor (e.g., Benzamidine)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the compounds in Assay Buffer.

    • Prepare a working solution of the protease in Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add 50 µL of the diluted test compounds or reference inhibitor. Include wells with Assay Buffer only (no inhibitor control) and wells with a known potent inhibitor (positive control).

    • Add 25 µL of the protease solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence (e.g., λex = 360 nm, λem = 480 nm) over a period of 60 minutes, taking readings every 1-2 minutes.[11]

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Compound Dilutions D Add Compound/Control to Plate A->D B Prepare Enzyme Solution E Add Enzyme & Incubate B->E C Prepare Substrate Solution F Add Substrate to Initiate C->F D->E E->F G Measure Fluorescence Over Time F->G H Calculate Reaction Velocities G->H I Plot % Inhibition vs. [Inhibitor] H->I J Determine IC50 I->J

Caption: Workflow for a fluorometric serine protease inhibition assay.

DNA Minor Groove Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol assesses the ability of a compound to bind to a specific DNA sequence, characteristic of minor groove binders.

Materials:

  • Double-stranded DNA oligonucleotide probe with a known binding site (e.g., AT-rich sequence), labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Unlabeled competitor DNA (the same sequence as the probe).

  • Non-specific competitor DNA (e.g., poly(dI-dC)).

  • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.2, 50 mM NaCl, 1 mM MgCl2, 0.5 mM EDTA, 0.5 mM DTT).[26]

  • Test compound (e.g., 1,5-naphthyridine-2-carboximidamide) and reference binder (e.g., Diminazene).

  • Native polyacrylamide gel.

  • Gel loading buffer.

  • Electrophoresis apparatus and power supply.

  • Detection system (Phosphorimager for 32P or fluorescence imager).

Procedure:

  • Reaction Setup:

    • In separate tubes, combine the labeled DNA probe, Binding Buffer, and non-specific competitor DNA.

    • Add increasing concentrations of the test compound or reference binder to the respective tubes.

    • In a separate tube for competition assay, add a fixed amount of test compound and increasing amounts of unlabeled competitor DNA.

    • Incubate the reactions at room temperature for 30 minutes to allow for binding to reach equilibrium.[26]

  • Electrophoresis:

    • Add gel loading buffer to each reaction.

    • Load the samples onto a native polyacrylamide gel.

    • Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the DNA-compound complexes.

  • Detection and Analysis:

    • Dry the gel (if radioactive) and expose it to a phosphor screen or scan the wet gel (if fluorescent).

    • Visualize the bands. A shift in the mobility of the labeled probe (a "retarded" band) indicates the formation of a DNA-compound complex.

    • The intensity of the shifted band will increase with higher concentrations of the compound. In the competition assay, the intensity of the shifted band will decrease with increasing concentrations of the unlabeled competitor DNA, confirming specific binding.

G A Mix Labeled DNA Probe, Binding Buffer, & Competitor DNA B Add Test Compound or Reference A->B C Incubate for Binding B->C D Add Loading Buffer C->D E Run on Native PAGE D->E F Detect Shifted Bands E->F G Analyze Binding Specificity F->G

Caption: Electrophoretic Mobility Shift Assay (EMSA) workflow for DNA binding.

Conclusion: Charting the Future of Amidine Pharmacophores

This guide has benchmarked the prospective 1,5-naphthyridine-2-carboximidamide against the established and diverse amidine pharmacophores: benzamidine, amiloride, and diminazene. While benzamidine serves as a valuable tool for serine protease inhibition, amiloride effectively targets ion channels, and diminazene interacts with nucleic acids, the potential of 1,5-naphthyridine-2-carboximidamide lies in its novelty and the versatility of its scaffold.

The true therapeutic potential of 1,5-naphthyridine-2-carboximidamide remains to be unlocked through rigorous experimental investigation. The protocols outlined herein provide a clear roadmap for such an evaluation. Future research should focus on screening this compound against a broad panel of serine proteases, kinases, and various DNA and RNA structures to elucidate its primary biological targets. Subsequent cell-based assays and in vivo pharmacokinetic studies will be crucial in determining its viability as a lead compound for drug development. The exploration of novel pharmacophores like 1,5-naphthyridine-2-carboximidamide is essential for expanding the chemical space available to medicinal chemists and for the discovery of next-generation therapeutics.

References

  • Amiloride - Wikipedia. [Link]

  • Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of amiloride hydrochloride, a new potassium-sparing diuretic - PubMed. [Link]

  • The mechanism of action of amiloride - PubMed - NIH. [Link]

  • Amiloride - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases - Frontiers. [Link]

  • Inhibition of four human serine proteases by substituted benzamidines - PubMed. [Link]

  • The pharmacokinetics of diminazene aceturate after intramuscular and intravenous administration in the healthy dog - UPSpace. [Link]

  • The pharmacokinetics of diminazene aceturate after intramuscular administration in healthy dogs - Sabinet African Journals. [Link]

  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition | ACS Pharmacology & Translational Science - ACS Publications. [Link]

  • Pharmacokinetics of amiloride after inhalation and oral administration in adolescents and adults with cystic fibrosis - PubMed. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. [Link]

  • The pharmacokinetics of diminazene aceturate after intramuscular administration in healthy dogs | Miller | Journal of the South African Veterinary Association. [Link]

  • Pharmacokinetics of diminazene in sheep - PubMed. [Link]

    • Diminazene (WHO Food Additives Series 25) - INCHEM. [Link]

  • Benzamidine - Wikipedia. [Link]

  • Pharmacokinetics of benzydamine - PubMed. [Link]

  • Diminazene or berenil, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding - PubMed. [Link]

  • Berenil binding to higher ordered nucleic acid structures: complexation with a DNA and RNA triple helix - PubMed. [Link]

  • Amiloride Hydrochloride – Application in Therapy and Current Clinical Research. [Link]

  • Pharmacology of benzamidine-type thrombin inhibitors - PubMed. [Link]

  • Diminazene or berenil, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding† | Molecular Omics - DOI. [Link]

  • Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. [Link]

  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC. [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC. [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. [Link]

  • Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity - PMC. [Link]

  • Binding to the Minor Groove of the Double-Strand, Tau Protein Prevents DNA from Damage by Peroxidation | PLOS One - Research journals. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. [Link]

  • Novel 1,5-naphthyridine PI3Kδ inhibitors, an evaluation of WO2011075628 - PubMed. [Link]

  • (PDF) Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity - ResearchGate. [https://www.researchgate.net/publication/378877074_Biological_evaluation_of_amidine_derivatives_In_vitro_cytotoxicity_and_cellular_antioxidant_capacity]([Link]_ cytotoxicity_and_cellular_antioxidant_capacity)

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. [Link]

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC. [Link]

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins - MDPI. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - ResearchGate. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchGate. [Link]

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Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,5-Naphthyridine-2-Carboxamide Compounds

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. The 1,5-naphthyridine scaffold has emerged as a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. The 1,5-naphthyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[1] This guide provides an in-depth comparative analysis of the in vitro and in vivo efficacy of a specific class of these compounds: 1,5-naphthyridine-2-carboxamides and their close analogs. By dissecting the experimental data and the underlying scientific principles, we aim to provide a clear, objective resource to inform future drug discovery efforts.

The 1,5-Naphthyridine Scaffold: A Versatile Core for Drug Discovery

The 1,5-naphthyridine ring system, composed of two fused pyridine rings, offers a unique three-dimensional structure that allows for diverse functionalization and interaction with various biological targets.[2] This versatility has led to the development of 1,5-naphthyridine derivatives with potent anticancer, antimalarial, and antiviral activities.[1][3] The addition of a carboxamide or a related functional group at the 2-position can significantly influence the compound's pharmacological properties, including target binding and pharmacokinetic profile.

In Vitro Efficacy: The First Hurdle in Drug Development

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound against a specific target or in a cellular context.[4] For 1,5-naphthyridine derivatives, a variety of in vitro assays are employed to determine their potential therapeutic utility.

Key In Vitro Assays and Data Interpretation

A common starting point is the assessment of a compound's ability to inhibit a specific enzyme or receptor. For instance, 2,8-disubstituted-1,5-naphthyridines have been identified as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a key enzyme in the malaria parasite's life cycle.[3][5] The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Cell-based assays are the next critical step, evaluating a compound's effect on whole cells. For anticancer applications, cytotoxicity assays using various cancer cell lines (e.g., colon, leukemia, breast) are standard.[6] The IC50 value in these assays represents the concentration of the compound required to inhibit the growth of 50% of the cell population. For antimalarial compounds, in vitro growth inhibitory activity is assessed against asexual blood-stage P. falciparum strains.[5]

Table 1: Representative In Vitro Activity of 1,5-Naphthyridine Derivatives

Compound ClassTarget/Cell LineAssay TypeIC50 (nM)Reference
2,8-Disubstituted-1,5-naphthyridinesP. vivax PI4KEnzymatic AssayVaries[5]
2,8-Disubstituted-1,5-naphthyridinesP. falciparum NF54Growth InhibitionVaries[5]
Phenyl-1,5-naphthyridineTopoisomerase IRelaxation AssayComparable to Camptothecin[1]
Indeno-1,5-naphthyridineTopoisomerase IRelaxation AssaySignificant Inhibition[1]
1,5-Naphthyridine DerivativeALK5Autophosphorylation6[1]
1,5-Naphthyridine DerivativeALK5Autophosphorylation4[1]

The In Vivo Challenge: Translating In Vitro Promise to Real-World Efficacy

While in vitro data is essential for initial screening and optimization, it does not always predict in vivo efficacy.[4] The physiological complexity of a living organism introduces numerous variables that can impact a drug's performance, including absorption, distribution, metabolism, and excretion (ADME).

Animal Models and Efficacy Assessment

To evaluate the in vivo potential of 1,5-naphthyridine derivatives, researchers utilize various animal models. For antimalarial studies, humanized P. falciparum mouse models are employed to mimic human infection.[3] Efficacy is typically measured by the reduction in parasitemia (the percentage of red blood cells infected with the parasite) following treatment.[3][7] For anticancer research, xenograft models, where human tumors are grown in immunocompromised mice, are commonly used to assess a compound's ability to inhibit tumor growth.[8]

Table 2: In Vivo Efficacy of a Representative 2,8-Disubstituted-1,5-naphthyridine

CompoundAnimal ModelDosing RegimenEfficacyReference
Frontrunner CompoundHumanized P. falciparum mouse model4 x 50 mg/kg (oral)In vivo efficacy observed[3]
Representative CompoundHumanized NSG mouse malaria infection modelSingle oral dose of 32 mg/kgEfficacious[9]

Bridging the Divide: Why In Vitro and In Vivo Results May Differ

The discrepancy between in vitro and in vivo results is a common challenge in drug development. Understanding the potential reasons for this disconnect is crucial for designing more effective therapeutic agents.

Pharmacokinetics: The Body's Influence on the Drug

A compound's pharmacokinetic profile is a primary determinant of its in vivo efficacy.[10] Poor oral bioavailability, for instance, can prevent a potent in vitro inhibitor from reaching its target in sufficient concentrations. The HIV-1 integrase inhibitor L-870,810, an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide, demonstrated a promising preclinical pharmacokinetic profile with oral bioavailability ranging from 24% to 51% in different animal models, which supported its potential for clinical development.[11]

Metabolism: The Drug's Transformation in the Body

Metabolic instability can lead to the rapid clearance of a compound from the body, diminishing its therapeutic effect. Conversely, metabolism can also generate active metabolites. Understanding the metabolic fate of a compound is therefore critical.

Target Engagement in a Complex Environment

The in vivo environment is far more complex than a controlled in vitro setting. Factors such as plasma protein binding and tissue distribution can limit the amount of free drug available to interact with its target.

Experimental Protocols: A Guide to Key Methodologies

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative protocols for key in vitro and in vivo assays used to evaluate 1,5-naphthyridine derivatives.

In Vitro: Topoisomerase I Relaxation Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of Topoisomerase I, a key target for some anticancer drugs.[1]

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA and reaction buffer is prepared.

  • Compound Incubation: The test 1,5-naphthyridine derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A solvent-only control is included.

  • Enzyme Addition: Human Topoisomerase I enzyme is added to initiate the relaxation of the supercoiled DNA. The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto a 1% agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed DNA isoforms.

  • Data Analysis: The gel is stained with a DNA-binding dye and visualized. The inhibition of Topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.

In Vivo: Humanized Mouse Model of Malaria

This model is used to evaluate the efficacy of antimalarial compounds in an in vivo setting that mimics human infection.[3]

Protocol:

  • Animal Model: Immunodeficient mice (e.g., NOD-scid IL-2Rγnull) are engrafted with human red blood cells.

  • Infection: The humanized mice are infected with a specific strain of P. falciparum.

  • Compound Administration: The test 1,5-naphthyridine derivative is administered to the infected mice, typically via oral gavage, at a specified dose and frequency. A vehicle control group is also included.

  • Monitoring Parasitemia: Blood samples are collected from the mice at regular intervals, and the percentage of infected red blood cells (parasitemia) is determined by microscopy or flow cytometry.

  • Data Analysis: The reduction in parasitemia in the treated group is compared to the control group to determine the in vivo efficacy of the compound.

Visualizing the Path Forward: Workflows and Pathways

Experimental Workflow: From In Vitro to In Vivo

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Compound Synthesis & Characterization b Enzymatic/Receptor Assays (IC50) a->b c Cell-Based Assays (e.g., Cytotoxicity, Growth Inhibition) b->c d Pharmacokinetic Studies (ADME) c->d Lead Compound Selection e Animal Model Efficacy Studies d->e f Toxicology Studies e->f g g f->g Preclinical Candidate

Caption: A generalized workflow illustrating the progression from in vitro evaluation to in vivo studies in drug discovery.

Logical Relationship: Factors Influencing In Vivo Efficacy

G invitro In Vitro Potency (e.g., IC50) target Target Engagement in Vivo invitro->target pk Pharmacokinetics (ADME) pk->target invivo In Vivo Efficacy target->invivo

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Comparative

Comparing solubility of 1,5-naphthyridine-2-carboximidamide free base vs hydrochloride salt

Comparative Solubility Profiling: 1,5-Naphthyridine-2-carboximidamide Free Base vs. Hydrochloride Salt As a Senior Application Scientist, evaluating the physicochemical properties of early-stage chemical building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Solubility Profiling: 1,5-Naphthyridine-2-carboximidamide Free Base vs. Hydrochloride Salt

As a Senior Application Scientist, evaluating the physicochemical properties of early-stage chemical building blocks and active pharmaceutical ingredients (APIs) is critical for downstream formulation success. One of the most common challenges in drug development is overcoming poor aqueous solubility, which directly limits bioavailability.

This guide provides an in-depth, objective comparison of the solubility profiles of 1,5-naphthyridine-2-carboximidamide in its free base form (CAS: 1179532-99-0)[] versus its hydrochloride (HCl) salt form (CAS: 1179360-51-0)[2]. By examining the thermodynamic principles of dissolution and providing self-validating experimental protocols, this guide equips researchers with the mechanistic understanding necessary for optimal solid-form selection.

Physicochemical Rationale: The Causality of Solubility

To understand why the hydrochloride salt outperforms the free base in aqueous media, we must analyze the thermodynamic barriers to dissolution: crystal lattice energy and solvation energy.

The Free Base Phenomenon ("Brick Dust" Effect) 1,5-naphthyridine-2-carboximidamide features a rigid, planar bicyclic naphthyridine ring attached to a carboximidamide (amidine) group. In its un-ionized free base form, the planar aromatic rings engage in strong π−π stacking, while the amidine groups form extensive intermolecular hydrogen-bond networks. This results in a highly stable crystal lattice. When introduced to water, the energy required to break these solid-state intermolecular forces (endothermic lattice energy) far exceeds the energy released by hydrating the uncharged molecule, resulting in inherently poor aqueous solubility.

The Hydrochloride Salt Advantage Salt formation is the premier strategy for enhancing the solubility of weakly basic compounds[3]. The amidine functional group is strongly basic (typical pKa​ > 11). According to the established pKa​ rule for salt selection, stable salt formation requires the pKa​ of the counterion to be at least 2 pH units lower than the basic center of the drug[4],[5]. Hydrochloric acid ( pKa​≈−6 ) easily satisfies this requirement, ensuring a strong binding energy that prevents the complex from readily breaking down[3].

Protonating the amidine nitrogen and introducing a chloride counterion achieves two critical solubility enhancements:

  • Lattice Disruption: The bulky, spherical chloride ion disrupts the tight planar packing of the naphthyridine rings, lowering the crystal lattice energy.

  • Hydration Energy: The charged amidinium cation and the highly hydratable chloride anion engage in strong ion-dipole interactions with water, providing a massive exothermic driving force for dissolution[5].

G FB_Solid Free Base (Solid) High Lattice Energy FB_Aq Free Base (Aqueous) Low Hydration FB_Solid->FB_Aq Dissolution (Endothermic barrier) Protonated Protonated Amidine (Aqueous) FB_Aq->Protonated Protonation (pH dependent) HCl_Solid HCl Salt (Solid) Lower Lattice Energy HCl_Solid->Protonated Rapid Dissolution & Hydration

Thermodynamic cycle of 1,5-naphthyridine-2-carboximidamide dissolution.

Comparative Data Summary

The table below summarizes the theoretical and practical physicochemical differences between the two solid forms based on established pharmaceutical principles for amidine-containing heterocycles.

ParameterFree BaseHydrochloride (HCl) Salt
CAS Number 1179532-99-0[]1179360-51-0[2]
Molecular Weight 172.19 g/mol 208.65 g/mol [6]
Ionization State (Solid) Un-ionizedProtonated (Amidinium)
Crystal Lattice Energy High (Planar π -stacking)Moderate (Disrupted by Cl⁻)
Primary Solubilization Barrier High enthalpy of fusionSolvent capacity (Common ion effect)
Aqueous Solubility (pH 6.8) Low (< 0.1 mg/mL)High (> 10 mg/mL)
Risk of Disproportionation NoneHigh in alkaline buffers (pH > pHmax​ )

Experimental Workflows: Self-Validating Protocols

To objectively quantify the solubility differences, researchers must rely on the Thermodynamic Shake-Flask Method , widely recognized as the "gold standard" by the FDA and WHO for Biopharmaceutical Classification System (BCS) assessments[7],[8].

The following protocol is designed as a self-validating system. It includes a critical pH verification step at the end of the assay. This is necessary because dissolving a highly soluble HCl salt can significantly lower the pH of the surrounding medium. If the final pH shifts above the compound's pHmax​ (the pH at which the solubility of the salt equals the solubility of the free base), the salt will disproportionate, and the assay will falsely report the solubility of the precipitated free base rather than the salt[5].

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Materials Required:

  • 1,5-naphthyridine-2-carboximidamide (Free Base and HCl salt)

  • Aqueous buffers (pH 1.2, 4.5, and 6.8)

  • Thermostated shaking incubator

  • 0.45 µm PVDF syringe filters[8]

  • HPLC-UV system

Step-by-Step Methodology:

  • Solid Dispensing: Weigh an excess amount of both the free base and the HCl salt (e.g., 10 mg) into separate, clear glass vials. Expert Note: Excess solid must remain visible throughout the experiment to ensure true thermodynamic equilibrium is reached[9].

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (pH 1.2, 4.5, or 6.8) to each vial[7].

  • Equilibration: Seal the vials and place them in a thermostated shaker at 37 ± 1 °C. Agitate at 200 rpm for 24 to 48 hours[9],[8].

  • Phase Separation: Remove the vials and centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.45 µm PVDF filter to remove any micro-crystals[8].

  • Self-Validation (pH Check): Measure the pH of the filtered supernatant. Crucial Step: If the pH of the HCl salt solution has dropped significantly below the buffer's initial pH, record the new pH. If the pH is highly alkaline, visually inspect the solid pellet for disproportionation (conversion back to free base).

  • Quantification: Dilute the filtrate appropriately with the mobile phase and quantify the dissolved compound concentration using a validated HPLC-UV method[7].

G Step1 1. Solid Dispensing (Excess API to ensure saturation) Step2 2. Buffer Addition (pH 1.2, 4.5, 6.8 media) Step1->Step2 Step3 3. Equilibration (37°C, 24-48h Shake) Step2->Step3 Step4 4. Phase Separation (Centrifugation & 0.45µm Filtration) Step3->Step4 Step5 5. Supernatant Analysis (HPLC-UV Quantification) Step4->Step5 Step6 6. Self-Validation (Final pH Measurement) Step5->Step6

Standard shake-flask methodology for thermodynamic solubility assessment.

Conclusion & Formulation Strategy

For early-stage screening and biological assays, the 1,5-naphthyridine-2-carboximidamide hydrochloride salt is vastly superior to the free base. The HCl salt bypasses the high crystal lattice energy of the planar naphthyridine system, providing rapid dissolution and high thermodynamic solubility necessary for reliable in vitro and in vivo dosing. The free base should generally be reserved for specific synthetic chemistry applications or formulations where a prolonged, slow-release dissolution profile is intentionally desired.

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